Ethylenediamine diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436235 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38734-69-9 | |
| Record name | Ethylenediamine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethylenediamine Diacetate and its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of ethylenediamine (B42938) diacetate, a compound often referred to interchangeably with Ethylenediamine-N,N'-diacetic acid (EDDA), leading to significant confusion. This document delineates the distinct properties of both entities to provide clarity for researchers, scientists, and drug development professionals. We will address Ethylenediammonium diacetate (the salt) and Ethylenediamine-N,N'-diacetic acid (the chelating agent) separately, presenting their properties, experimental protocols for their characterization, and relevant chemical diagrams.
Disambiguation: Ethylenediamine Diacetate vs. Ethylenediamine-N,N'-diacetic acid (EDDA)
It is crucial to distinguish between two compounds often referred to by similar names:
-
Ethylenediammonium Diacetate : This is the salt formed from the acid-base reaction between one molecule of ethylenediamine and two molecules of acetic acid. Its chemical structure is that of an ammonium (B1175870) salt.
-
Ethylenediamine-N,N'-diacetic acid (EDDA) : This is a tetradentate chelating agent where two carboxymethyl groups are covalently attached to the nitrogen atoms of the ethylenediamine backbone.
This guide will detail the properties of both compounds to ensure accurate application in research and development.
Ethylenediammonium Diacetate
Ethylenediammonium diacetate is primarily utilized as a catalyst in organic synthesis, for instance, in the Henry reaction and Tandem-Knoevenagel-Hetero-Diels-Alder reactions.[1][2]
Physical and Chemical Properties
The physical and chemical properties of ethylenediammonium diacetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 38734-69-9 | [3][4] |
| Molecular Formula | C6H16N2O4 (or C2H8N2·2C2H4O2) | [4][5] |
| Molecular Weight | 180.20 g/mol | [3][4][5] |
| Appearance | Colorless needles or off-white solid | [1][6] |
| Melting Point | 114-120 °C | [1][7][8] |
| Solubility | Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, and toluene. Insoluble in ether. | [1][2][6] |
| Stability | Stable under recommended storage conditions. | [9] |
Experimental Protocols
A common method for the synthesis of ethylenediammonium diacetate involves the reaction of ethylenediamine with acetic acid in a suitable solvent.[1][10]
Materials:
-
Ethylenediamine (dry)
-
Glacial acetic acid
-
Diethyl ether (dry)
-
Methanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a beaker, dissolve 12.0 g (0.2 mol) of dry ethylenediamine in 100 ml of dry ether.[1]
-
Place the beaker in an ice bath to cool the solution.
-
Prepare a solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 ml of ether.[1]
-
Slowly add the acetic acid solution to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.[1]
-
After the addition is complete, allow the mixture to crystallize overnight. For enhanced crystallization, the mixture can be left at 4°C for 14 hours.[1][10]
-
Collect the resulting crystals by suction filtration and wash them with ether.[1]
-
For purification, recrystallize the crude product from approximately 50 ml of methanol.[1]
-
Dry the purified colorless needles in a vacuum desiccator. The expected yield is approximately 27.5 g (75%).[1]
The melting point of the synthesized ethylenediammonium diacetate can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Logical Relationships and Workflows
The synthesis of ethylenediammonium diacetate follows a straightforward acid-base reaction.
Ethylenediamine-N,N'-diacetic acid (EDDA)
Ethylenediamine-N,N'-diacetic acid (EDDA) is a versatile chelating agent used in various applications, including the synthesis of metal complexes with potential therapeutic properties.[11][12] It acts as a haemostatic agent and is a key component in the synthesis of more complex molecules.[11][13]
Physical and Chemical Properties
The physical and chemical properties of EDDA are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5657-17-0 | [11][14] |
| Molecular Formula | C6H12N2O4 | [14][15] |
| Molecular Weight | 176.17 g/mol | [12][14][15] |
| Appearance | White to almost white powder | [11][15] |
| Melting Point | 224 °C (decomposes) | [11][16] |
| Solubility | Soluble in warm water. | [11] |
| pKa values | pK1: 6.42, pK2: 9.46 (at 25°C) | [11] |
| Stability | Stable under recommended storage conditions. | [9] |
Experimental Protocols
EDDA can be synthesized by the carboxymethylation of ethylenediamine with chloroacetic acid.[17]
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (B78521)
-
Reaction vessel with temperature and pH control
Procedure:
-
In a reaction vessel, prepare an aqueous solution of ethylenediamine.
-
Separately, neutralize chloroacetic acid with a stoichiometric amount of sodium hydroxide solution to form sodium chloroacetate (B1199739).
-
Slowly add the sodium chloroacetate solution to the ethylenediamine solution while maintaining the temperature and pH at optimal levels to facilitate the N-alkylation reaction.
-
The reaction mixture is typically stirred for several hours until the reaction is complete, which can be monitored by techniques such as HPLC.
-
Upon completion, the product is isolated by acidification, which causes the EDDA to precipitate.
-
The precipitate is then filtered, washed with cold water, and dried.
The acid dissociation constants (pKa) of EDDA can be determined by potentiometric titration.
Procedure:
-
Accurately weigh a sample of EDDA and dissolve it in a known volume of deionized water.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).
-
Record the initial pH of the EDDA solution.
-
Add the titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
Signaling Pathways and Logical Relationships
EDDA is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms (two nitrogen and two oxygen atoms). This chelating ability is fundamental to its function.
References
- 1. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. This compound | CAS 38734-69-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | 38734-69-9 | Benchchem [benchchem.com]
- 4. This compound | C6H16N2O4 | CID 10154317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 38734-69-9 [chemicalbook.com]
- 7. This compound CAS#: 38734-69-9 [m.chemicalbook.com]
- 8. エチレンジアミン 二酢酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethylenediamine-N,N'-diacetic acid | 5657-17-0 [chemicalbook.com]
- 12. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]
- 13. US10472320B2 - Process to prepare phenolic ethylenediamine diacetic acid compounds - Google Patents [patents.google.com]
- 14. Ethylenediamine-n,n'-diacetate | C6H12N2O4 | CID 6994244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethylenediaminediacetic acid - Wikipedia [en.wikipedia.org]
- 16. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]
- 17. Ethylenediaminediacetic acid | 5657-17-0 | Benchchem [benchchem.com]
Synthesis of ethylenediamine diacetate from ethylenediamine and acetic acid.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis of ethylenediamine (B42938) diacetate (EDDA) from ethylenediamine and acetic acid. It is designed to be a core resource, offering detailed experimental protocols, structured quantitative data, and visual representations of the synthesis process to aid in both practical laboratory work and theoretical understanding.
Core Synthesis and Reaction Mechanism
The synthesis of ethylenediamine diacetate is fundamentally an acid-base neutralization reaction. Ethylenediamine, a bidentate organic base, reacts with two equivalents of acetic acid. Each of the two primary amine groups on the ethylenediamine molecule is protonated by a molecule of acetic acid, resulting in the formation of a diammonium dicarboxylate salt.
Reaction Scheme:
NH₂CH₂CH₂NH₂ + 2 CH₃COOH → [⁺NH₃CH₂CH₂NH₃⁺][CH₃COO⁻]₂
This reaction is typically performed in a non-polar solvent like diethyl ether, which facilitates the precipitation of the ionic salt product, driving the reaction to completion.
Experimental Protocols
The following section details a well-established laboratory procedure for the synthesis of this compound, adapted from verified sources.[1][2]
Materials and Equipment
-
Reactants:
-
Dry Ethylenediamine
-
Glacial Acetic Acid
-
-
Solvents:
-
Dry Diethyl Ether
-
Methanol (for recrystallization)
-
-
Apparatus:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel with a calcium sulfate (B86663) drying tube
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Vacuum desiccator
-
Synthesis Procedure
-
A 250-mL round-bottomed flask is charged with dry ethylenediamine (12.0 g, 0.20 mol) and 100 mL of dry diethyl ether.[1][2]
-
A solution of glacial acetic acid (24.0 g, 0.40 mol) dissolved in 20 mL of dry diethyl ether is placed in the addition funnel.[1][2]
-
The flask is placed in an ice bath, and the acetic acid solution is added dropwise to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.[2]
-
Following the complete addition of the acetic acid solution, the reaction mixture is allowed to crystallize. This can be achieved by leaving the mixture at 4°C for 14 hours or allowing it to stand overnight.[1][2]
-
The crystalline product is collected by suction filtration and the crystals are washed with diethyl ether.[1][2]
Purification
-
The crude this compound is purified by recrystallization from approximately 50 mL of methanol.[2]
-
The purified product, which appears as colorless needles, is then dried in a vacuum desiccator.[2]
Data Presentation
The quantitative data pertaining to the synthesis and characterization of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| This compound | C₆H₁₆N₂O₄ | 180.20 | 38734-69-9 |
Table 2: Summary of Experimental Conditions and Yield
| Parameter | Value | Reference(s) |
| Molar Ratio (Ethylenediamine:Acetic Acid) | 1:2 | [1][2] |
| Reaction Solvent | Dry Diethyl Ether | [1][2] |
| Reaction Temperature | Cooled in an ice bath, then 4°C | [1][2] |
| Reaction Duration | 14 hours or overnight | [1][2] |
| Purification Method | Recrystallization from Methanol | [2] |
| Product Appearance | Colorless needles | [2] |
| Melting Point | 114 °C | [2] |
| Yield | 75-83% | [2] |
Table 3: Spectroscopic Characterization Data for this compound[2]
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment |
| IR (KBr) | 3500–2000 | N-H stretch |
| 2180 | NH₃⁺ | |
| 1650 | C=O | |
| 1600–1400 | COO⁻ | |
| ¹H-NMR (CDCl₃) | 1.90 (s, 6H) | CH₃ |
| 3.20 (s, 4H) | CH₂ | |
| 5.75 (s, 6H) | NH₃⁺ |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthesis of this compound from Reactants.
Experimental Workflow Diagram
Caption: Workflow for the Synthesis and Purification of EDDA.
Industrial Scale and Further Considerations
For industrial-scale production, while the fundamental chemistry remains the same, the process is optimized for efficiency and safety. This may involve using continuous flow reactors for better heat management of the exothermic reaction and employing alternative purification methods like distillation to handle larger volumes.[3] Temperature control is a critical parameter at scale to prevent side reactions and ensure product purity.[3] The choice of solvent may also differ based on cost, safety, and environmental considerations.
References
Ethylenediammonium Diacetate (EDDA): A Comprehensive Technical Guide to its Preparation for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preparation of ethylenediammonium diacetate (EDDA), a versatile and efficient catalyst in organic synthesis. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow and catalytic applications of EDDA through clear diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
Ethylenediammonium diacetate (EDDA) is the salt formed from the neutralization of ethylenediamine (B42938) with two equivalents of acetic acid. It has gained significant attention in organic synthesis as a mild, efficient, and environmentally friendly catalyst for various carbon-carbon bond-forming reactions.[1] Its applications include, but are not limited to, Henry reactions, Knoevenagel condensations, and domino reactions for the synthesis of complex heterocyclic scaffolds.[1][2][3] The ease of preparation, stability, and catalytic activity make EDDA an attractive alternative to more harsh or expensive catalysts.[1][4] This guide focuses on the practical aspects of preparing EDDA in a laboratory setting.
Synthesis of Ethylenediammonium Diacetate
The most common and straightforward method for the preparation of EDDA involves the direct reaction of ethylenediamine with acetic acid.[2][5] The reaction is typically performed in a non-polar solvent to facilitate the precipitation of the salt.
Two representative experimental protocols for the synthesis of EDDA are detailed below. Both methods are reliable and yield a high-purity product.
Protocol 1: General Laboratory Preparation
This protocol is adapted from a procedure published in Organic Syntheses.[5]
-
Apparatus Setup: A 250-mL round-bottomed flask is equipped with a magnetic stirring bar and a pressure-equalizing addition funnel. The addition funnel is fitted with a drying tube containing a suitable desiccant (e.g., calcium sulfate).
-
Reactant Charging: The flask is charged with dry ethylenediamine (12.0 g, 0.20 mol) and 100 mL of dry diethyl ether.
-
Addition of Acetic Acid: A solution of glacial acetic acid (24.0 g, 0.40 mol) in 20 mL of dry diethyl ether is added dropwise from the addition funnel to the stirred ethylenediamine solution. The rate of addition should be controlled to prevent excessive boiling of the ether.
-
Crystallization: After the addition is complete, the reaction mixture is left to stand at 4°C for 14 hours to allow for complete crystallization of the product.
-
Isolation and Washing: The crystalline product is collected by suction filtration and the filter cake is washed with a portion of cold diethyl ether.
-
Recrystallization: The crude product is recrystallized from methanol (B129727) to afford pure ethylenediammonium diacetate as white needles.[2][5]
-
Drying: The purified crystals are dried, for instance in a vacuum desiccator, to remove any residual solvent.[2]
Protocol 2: Ice-Bath Cooled Preparation
This is an alternative procedure that utilizes an ice bath for temperature control.[2]
-
Initial Setup: A 150 mL beaker containing 100 mL of dry ether and 12.0 g (0.2 mol) of ethylenediamine is placed in an ice-bath.
-
Controlled Addition: A solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 mL of ether is added with stirring at a rate that prevents the ether from boiling.
-
Overnight Crystallization: The solution is left to crystallize overnight.
-
Filtration and Washing: The crystals are collected by suction filtration and washed with ether.
-
Recrystallization: The product is recrystallized from approximately 50 mL of methanol.
-
Drying: The final product is dried in a vacuum desiccator to yield colorless needles.[2]
The following table summarizes the key quantitative data associated with the synthesis of EDDA based on the described protocols.
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Ethylenediamine | 12.0 g (0.20 mol) | 12.0 g (0.2 mol) | [2][5] |
| Acetic Acid | 24.0 g (0.40 mol) | 24.0 g (0.4 mol) | [2][5] |
| Solvent | Diethyl ether | Diethyl ether | [2][5] |
| Reaction Temperature | Room temperature (addition), 4°C (crystallization) | Ice-bath (addition) | [2][5] |
| Reaction Time | 14 hours (crystallization) | Overnight (crystallization) | [2][5] |
| Yield | 19.8 g (83%) | ~27.5 g (75%) | [2][5] |
| Melting Point | 114°C | 114°C, 117-118°C, 118-120°C | [2][4][5][6] |
| Appearance | White needles | Colorless needles | [2][5] |
Spectroscopic data for the characterization of EDDA is provided below.[2][5]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3500–2000 (N-H stretch), 2180 (NH₃⁺), 1650 (C=O), 1600–1400 (CO₂⁻)[2][5]
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ in ppm): 1.90 (s, 6H, CH₃), 3.20 (s, 4H, CH₂), 5.75 (s, 6H, NH₃⁺)[5]
Workflow and Catalytic Application of EDDA
The following diagrams illustrate the synthesis of EDDA and its application as a catalyst in an organic reaction.
Caption: Workflow for the synthesis of Ethylenediammonium Diacetate (EDDA).
Caption: Catalytic role of EDDA in the Henry (nitroaldol) reaction.
Applications in Organic Synthesis
EDDA has proven to be a valuable catalyst in a variety of organic transformations. Its bifunctional nature, possessing both acidic (ammonium) and basic (acetate) components, allows it to act as an efficient Brønsted acid-base catalyst.
-
Henry Reaction: EDDA is an effective catalyst for the Henry reaction, which involves the formation of a carbon-carbon bond between a carbonyl compound and a nitroalkane.[1][2] This reaction is fundamental for the synthesis of β-nitro alcohols, which are versatile intermediates for the preparation of amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.
-
Knoevenagel Condensation: The condensation of aldehydes or ketones with active methylene (B1212753) compounds, known as the Knoevenagel condensation, is also efficiently catalyzed by EDDA. This reaction is widely used in the synthesis of a variety of substituted alkenes and heterocyclic compounds.[1]
-
Domino Reactions: EDDA has been successfully employed in domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. For instance, it has been used to catalyze the domino Knoevenagel/hetero-Diels-Alder reaction for the synthesis of complex tetrahydroquinolines.[3]
Safety and Handling
-
Ethylenediamine: This reactant is corrosive, flammable, and a respiratory and skin sensitizer. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetic Acid: Glacial acetic acid is corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood and wear appropriate PPE.
-
Diethyl Ether: Diethyl ether is extremely flammable and its vapors can form explosive mixtures with air. It should be used in a well-ventilated area, away from ignition sources.
-
Ethylenediammonium Diacetate (EDDA): While the salt is generally more stable and less hazardous than its parent amine, it is good practice to handle it with gloves and safety glasses. Store in a tightly sealed container in a cool, dry place.[4]
Conclusion
The preparation of ethylenediammonium diacetate is a straightforward, high-yielding, and cost-effective process that can be readily implemented in most organic synthesis laboratories. The resulting catalyst is a versatile tool for a range of important organic transformations. This guide provides the necessary technical details to enable researchers and professionals to confidently synthesize and utilize EDDA in their synthetic endeavors, contributing to the development of efficient and sustainable chemical processes.
References
- 1. Ethylenediamine diacetate | 38734-69-9 | Benchchem [benchchem.com]
- 2. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 38734-69-9 [chemicalbook.com]
An In-depth Technical Guide to Ethylenediamine Diacetate (CAS 38734-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information, safety data, and experimental protocols for Ethylenediamine (B42938) diacetate, CAS number 38734-69-9.
Chemical Identification and Properties
Ethylenediamine diacetate is an organic compound that is primarily utilized as a catalyst and reagent in various chemical syntheses. It is the diacetate salt of ethylenediamine.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 38734-69-9 |
| IUPAC Name | acetic acid;ethane-1,2-diamine |
| Synonyms | Ethane-1,2-diamine diacetate, 1,2-Ethanediamine, acetate (B1210297) (1:2) |
| Molecular Formula | C₆H₁₆N₂O₄ |
| Molecular Weight | 180.20 g/mol |
| InChI Key | SAXQBSJDTDGBHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.C(CN)N |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical State | White crystalline solid | |
| Melting Point | 118-120 °C | |
| Boiling Point | 119.7 °C at 760 mmHg | |
| Flash Point | 33.9 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Toluene. | |
| Storage Temperature | -20°C Freezer |
Safety Data
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Description |
| Hazard Statements | Based on available data, a comprehensive GHS classification is not consistently available across sources. Standard safe laboratory practices should be followed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Note: This information is based on available data and may not be exhaustive. Always refer to a current Safety Data Sheet (SDS) before handling the chemical.
Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethylenediamine with acetic acid.
Experimental Protocol:
-
Reaction Setup: A 250 mL round-bottomed flask is equipped with a magnetic stirring bar and a pressure-equalizing addition funnel fitted with a drying tube (e.g., filled with CaSO₄).
-
Initial Reagents: The flask is charged with 12.0 g (0.20 mol) of dry ethylenediamine and 100 mL of dry ether.
-
Addition of Acetic Acid: A solution of 24.0 g (0.40 mol) of acetic acid in 20 mL of dry ether is added dropwise to the stirred ethylenediamine solution through the addition funnel.
-
Crystallization: The reaction mixture is then stored at 4°C for 14 hours to allow for the crystallization of the product.
-
Isolation and Purification: The resulting crystals are collected by filtration and washed with ether.
-
Recrystallization: The crude product is recrystallized from methanol (B129727) to yield pure this compound as white needles.
Expected Yield: Approximately 19.8 g (83%).
Caption: Synthesis workflow for this compound.
3.2. Application in the Henry Reaction
This compound serves as an effective catalyst for the Henry reaction, which is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone.
General Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, dissolve the substituted benzaldehyde (B42025) (50 mmol), nitroalkane (60 mmol), and this compound (5 mmol) in 25-50 mL of isopropanol (B130326) with stirring. Gentle heating may be applied to ensure complete dissolution.
-
Reaction: The solution is stirred at room temperature for 24 hours.
-
Crystallization: The reaction mixture is then placed in a freezer for 12 hours to facilitate the crystallization of the nitrostyrene (B7858105) product.
-
Product Isolation: The precipitate is collected by filtration, washed with a small volume of cold isopropanol, and air-dried.
Biological Activity and Applications
While primarily known as a chemical catalyst, this compound and related compounds have been explored in various contexts.
-
Catalysis: Its primary documented use is as a catalyst in organic synthesis, such as the Henry reaction.
-
Coordination Chemistry: As a derivative of ethylenediamine, it can act as a ligand in coordination chemistry, forming complexes with metal ions. This property is relevant in the development of novel materials and therapeutic agents.
-
Pharmaceutical Intermediates: It is listed as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.
Currently, there is limited direct evidence of this compound being involved in specific biological signaling pathways as an effector molecule. Its biological relevance appears to be more centered on its role as a precursor or catalyst in the synthesis of bioactive compounds.
Caption: Applications of this compound.
Molecular structure and formula of ethylenediamine diacetate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine (B42938) diacetate, a salt formed from the neutralization of ethylenediamine with two equivalents of acetic acid, is a versatile compound with applications in organic synthesis and coordination chemistry. This technical guide provides a detailed overview of its molecular structure, chemical formula, and physicochemical properties. It includes a comprehensive summary of its spectroscopic characteristics, featuring data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis, purification, and spectroscopic analysis are provided to facilitate its practical application in a laboratory setting.
Molecular Structure and Chemical Formula
Ethylenediamine diacetate is an ammonium (B1175870) carboxylate salt. The structure consists of the ethylenediammonium cation, where both nitrogen atoms of the ethylenediamine molecule are protonated, and two acetate (B1210297) anions. The positive charges on the ammonium centers are balanced by the negative charges on the carboxylate groups of the acetate ions.
The chemical formula for this compound is C₆H₁₆N₂O₄, and its molecular weight is 180.20 g/mol .[1] The structure can also be represented as NH₂CH₂CH₂NH₂ · 2CH₃COOH.[2]
Molecular Structure Diagram:
Caption: Ionic structure of this compound.
Physicochemical Properties
This compound is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂O₄ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 38734-69-9 | [3] |
| Appearance | White crystalline needles | [2] |
| Melting Point | 114 °C | [2] |
Experimental Protocols
Synthesis of Ethylenediammonium Diacetate[2]
This protocol describes the synthesis of ethylenediammonium diacetate via the reaction of ethylenediamine with acetic acid.
Materials:
-
Ethylenediamine (12.0 g, 0.2 mol)
-
Glacial acetic acid (24.0 g, 0.4 mol)
-
Dry diethyl ether (120 ml)
Procedure:
-
In a 250 mL round-bottomed flask equipped with a stirring bar and a pressure-equalizing addition funnel, dissolve ethylenediamine (12.0 g) in dry diethyl ether (100 mL).
-
Place the flask in an ice bath to cool the solution.
-
Slowly add a solution of glacial acetic acid (24.0 g) in dry diethyl ether (20 mL) to the stirred ethylenediamine solution. The rate of addition should be controlled to prevent excessive boiling of the ether.
-
After the addition is complete, leave the reaction mixture to crystallize at 4 °C for 14 hours.
-
Collect the resulting crystals by suction filtration and wash them with cold diethyl ether.
-
Purify the crude product by recrystallization from methanol to obtain pure ethylenediammonium diacetate as white needles.
-
Dry the purified crystals in a vacuum desiccator. The typical yield is around 83%.
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), in an NMR tube.
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a suitable NMR spectrometer.
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample.
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Spectroscopic Data and Analysis
¹H NMR Spectrum
The ¹H NMR spectrum of ethylenediammonium diacetate in CDCl₃ shows three distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.90 | Singlet | 6H | Methyl protons (-CH₃) of the acetate anions |
| 3.20 | Singlet | 4H | Methylene protons (-CH₂-) of the ethylenediammonium cation |
| 5.75 | Singlet | 6H | Ammonium protons (-N⁺H₃) of the ethylenediammonium cation |
Data obtained from Rhodium.ws[2]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of ethylenediammonium diacetate is expected to show three signals corresponding to the three chemically non-equivalent carbon atoms. While specific literature values for the chemical shifts were not found in the conducted search, typical chemical shift ranges for the functional groups present are provided below.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Methyl (-CH₃) | 20-30 |
| Methylene (-CH₂-) | 40-50 |
| Carbonyl (-COO⁻) | 170-185 |
Infrared (IR) Spectrum
The IR spectrum of ethylenediammonium diacetate exhibits characteristic absorption bands for the ammonium and carboxylate functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500–2000 (broad) | N-H stretch | Ammonium (-N⁺H₃) |
| 2180 | N-H bend (overtone/combination) | Ammonium (-N⁺H₃) |
| 1650 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |
| 1600–1400 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |
Data obtained from Rhodium.ws[2]
The broadness of the N-H stretching band is characteristic of the hydrogen bonding present in the solid state. The strong absorptions for the carboxylate group confirm the ionic nature of the compound.
Molecular Structure Data
A search of the available literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, experimental data on bond lengths and bond angles are not available at this time. The ionic nature of the compound, with distinct ethylenediammonium cations and acetate anions, is inferred from its synthesis and spectroscopic properties.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and practical application of this compound. While a crystal structure remains to be elucidated, the provided spectroscopic data offers significant insight into its molecular features.
References
Ethylenediamine Diacetate: A Technical Guide to its Core Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) diacetate (EDDA) is a versatile organic compound that has garnered significant attention in various scientific disciplines. Primarily recognized for its roles as a potent chelating agent and an efficient catalyst in organic synthesis, EDDA's applications extend across biochemistry, pharmacology, and materials science. Its ability to form stable complexes with metal ions is central to its functionality, underpinning its use in controlling metal-catalyzed reactions, studying metalloenzymes, and mitigating oxidative stress. Furthermore, its catalytic activity in the formation of carbon-carbon and carbon-heteroatom bonds has made it a valuable tool for synthetic chemists. This technical guide provides an in-depth overview of the key applications of EDDA in scientific research, complete with experimental protocols, quantitative data, and visual workflows to facilitate its practical implementation in the laboratory.
Core Applications of Ethylenediamine Diacetate
The utility of this compound in scientific research can be broadly categorized into two main areas: its function as a chelating agent and its role as a catalyst.
Metal Ion Chelation
EDDA is a multidentate ligand capable of forming stable complexes with various metal ions, effectively sequestering them from a solution. This property is instrumental in a range of experimental contexts.
In biological systems, free metal ions can catalyze deleterious reactions, such as the formation of reactive oxygen species (ROS) through Fenton-like reactions. By chelating these metal ions, EDDA can act as an antioxidant and protect biological molecules from oxidative damage.[1] This is particularly relevant in the study of neurodegenerative diseases and other conditions associated with metal ion dyshomeostasis.[2][3]
Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. EDDA can be employed to selectively remove these metal ions from the active site, thereby inhibiting enzyme function. This "demetallation" strategy is a powerful tool for elucidating the specific role of metal cofactors in enzymatic mechanisms. The effect of EDDA on enzyme activity can be quantified by measuring the reduction in reaction velocity in its presence.[4][5][6]
Table 1: Stability Constants (log K) of EDTA with Various Divalent and Trivalent Metal Ions
While specific stability constants for this compound are not as extensively tabulated as for the closely related ethylenediaminetetraacetic acid (EDTA), the data for EDTA provides a strong indication of the chelating strength of EDDA for various metal ions. The stability constant (K) represents the equilibrium constant for the formation of the metal-chelate complex. A higher log K value indicates a more stable complex.
| Metal Ion | log K |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Zn²⁺ | 16.5 |
| Cd²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Mn²⁺ | 13.8 |
| Ca²⁺ | 10.6 |
| Mg²⁺ | 8.7 |
Source: Adapted from Martell and Smith, 2004.[7]
This protocol outlines a general method to quantify the chelation of a metal ion by EDDA using a spectrophotometer. The principle relies on the change in absorbance of a metal-indicator complex upon the addition of EDDA.
-
Materials:
-
Standard solution of the metal ion of interest (e.g., 1 mM CuSO₄).
-
This compound (EDDA) solution of known concentration (e.g., 10 mM).
-
A suitable metal indicator that forms a colored complex with the metal ion (e.g., Murexide for Cu²⁺).
-
Buffer solution to maintain a constant pH.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the indicator in the buffer.
-
Add increasing concentrations of EDDA to these solutions.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.[8][9][10]
-
A decrease in absorbance indicates the displacement of the indicator from the metal ion by EDDA, signifying chelation.
-
The data can be used to calculate the stoichiometry and stability constant of the EDDA-metal complex.
-
Catalysis in Organic Synthesis
This compound is an effective and inexpensive Brønsted acid-base catalyst for a variety of organic reactions.[1][11] It has been successfully employed in the synthesis of diverse heterocyclic compounds with biological significance.
EDDA catalyzes the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound. This reaction is a fundamental step in the synthesis of various pharmaceuticals and fine chemicals.[1]
EDDA has been shown to be an efficient catalyst for the synthesis of benzopyrans from resorcinols and α,β-unsaturated aldehydes. This methodology has been applied to the one-step synthesis of biologically active natural products like (±)-confluentin and (±)-daurichromenic acid.[1]
EDDA catalyzes the domino Knoevenagel/hetero-Diels-Alder reaction of 1,3-dicarbonyl compounds with aminobenzaldehydes to produce tetrahydroquinoline derivatives, which are important scaffolds in medicinal chemistry.
Table 2: EDDA-Catalyzed Synthesis of Tetrahydroquinolines
| Entry | 1,3-Dicarbonyl | Aminobenzaldehyde | Solvent | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1,3-Cyclohexanedione (B196179) | N-methyl-N-prenyl-2-aminobenzaldehyde | Xylene | 20 | 75 |
| 2 | Dimedone | N-methyl-N-prenyl-2-aminobenzaldehyde | Xylene | 20 | 82 |
Source: Adapted from Lee YR, Hung TV. Tetrahedron. 2008.
This protocol describes the synthesis of a tetrahydroquinoline derivative using EDDA as a catalyst.
-
Materials:
-
1,3-Cyclohexanedione
-
N-methyl-N-prenyl-2-aminobenzaldehyde
-
This compound (EDDA)
-
Xylene (anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 mmol) and N-methyl-N-prenyl-2-aminobenzaldehyde (2.0 mmol) in anhydrous xylene (10 mL), add this compound (0.2 mmol, 20 mol%).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.
-
Visualizing Experimental Workflows and Pathways
Chelation of Metal Ions by this compound
The following diagram illustrates the general process of metal ion chelation by EDDA. The bidentate nature of the ligand allows it to form a stable ring structure with the metal ion.
Caption: General workflow of metal ion chelation by EDDA.
EDDA-Catalyzed Domino Reaction for Tetrahydroquinoline Synthesis
This diagram outlines the key steps in the EDDA-catalyzed synthesis of tetrahydroquinolines, showcasing the domino Knoevenagel condensation and subsequent hetero-Diels-Alder reaction.
Caption: EDDA-catalyzed domino reaction pathway.
Mitigation of Oxidative Stress by EDDA Chelation
This signaling pathway diagram illustrates how EDDA can intervene in the metal-catalyzed production of reactive oxygen species (ROS), a key process in oxidative stress.
Caption: EDDA's role in mitigating oxidative stress.
Conclusion
This compound is a chemical of significant utility in scientific research, offering robust solutions for both synthetic and analytical challenges. Its dual functionality as a chelating agent and a catalyst makes it a valuable reagent in diverse experimental settings. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical steps to effectively utilize EDDA in their work. As research continues to uncover new applications and refine existing methodologies, the importance of EDDA in the scientific toolkit is poised to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102367229B - Ethylenediamine diaceturate compound and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 3. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. In vitro studies of the effect of metal ions, EDTA and their mixtures on kynurenine aminotransferase and kynurenine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Abstract: Effect of Metal Ions and EDTA on Catalase Activity-Potential in Alzheimer's Treatment (2015 AAAS Annual Meeting (12-16 February 2015)) [aaas.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Ethylenediammonium Diacetate: A Technical Guide to its Early Applications as a Bifunctional Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediammonium diacetate (EDDA), a simple and inexpensive salt, has emerged as a versatile and efficient bifunctional Brønsted acid-base catalyst in a variety of organic transformations. This technical guide delves into the early research on EDDA, focusing on its catalytic prowess in key carbon-carbon bond-forming reactions, including the Henry reaction, Knoevenagel condensation, and domino reactions for the synthesis of heterocyclic scaffolds. This document provides a comprehensive overview of its synthesis, physicochemical properties, and catalytic mechanism, supported by quantitative data, detailed experimental protocols, and a visual representation of its catalytic cycle.
Introduction
The development of efficient and environmentally benign catalysts is a cornerstone of modern organic synthesis. Bifunctional catalysts, possessing both acidic and basic moieties within a single molecule, offer a unique advantage by enabling synergistic activation of reactants, often leading to enhanced reaction rates and selectivities. Ethylenediammonium diacetate, the salt of ethylenediamine (B42938) and acetic acid, represents a prime example of such a catalyst. Its structure, featuring ammonium (B1175870) ions as the Brønsted acid sites and acetate (B1210297) ions as the Brønsted base sites, allows it to facilitate a range of chemical transformations under mild conditions. This guide summarizes the foundational research that established EDDA as a valuable tool for synthetic chemists.
Physicochemical and Spectroscopic Properties
A thorough understanding of a catalyst's physical and chemical characteristics is paramount for its effective application. EDDA is a white, crystalline solid with good stability when stored in an airtight container.[1] Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of Ethylenediammonium Diacetate
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆N₂O₄ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Melting Point | 114 °C | [3] |
| 117-118 °C | [1] | |
| 118-120 °C | [4][5] | |
| Solubility | Soluble in methanol (B129727), chloroform, dichloromethane. Sparingly soluble in ether, ethyl acetate, toluene. | [1][2][4] |
| Appearance | Colorless needles or off-white solid | [3][4] |
Table 2: Spectroscopic Data for Ethylenediammonium Diacetate
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| IR (KBr) | 3500–2000 | N-H stretch | [3] |
| 2180 | NH₃⁺ | [3] | |
| 1650 | C=O stretch | [3] | |
| 1600–1400 | CO₂⁻ | [3] | |
| ¹H-NMR (CDCl₃) | 1.90 (s, 6H) | CH₃ | [3] |
| 3.20 (s, 4H) | CH₂ | [3] | |
| 5.75 (s, 6H) | NH₃⁺ | [3] |
Catalytic Applications
Early research on EDDA as a catalyst focused on its ability to promote reactions requiring both acidic and basic activation. The following sections detail its application in several important organic transformations.
Henry Reaction
The Henry reaction, the condensation of a nitroalkane with a carbonyl compound, is a fundamental C-C bond-forming reaction. EDDA has been demonstrated to be a mild and effective catalyst for the synthesis of β-nitroalcohols and their dehydrated derivatives, nitroalkenes.[3]
Table 3: EDDA-Catalyzed Henry Reaction of Various Benzaldehydes [3]
| Benzaldehyde (B42025) Derivative | Nitroalkane | Product | Yield (%) |
| Phenyl | Nitropropane | Phenyl-2-nitropropene | 60 |
| 4-Fluorophenyl | Nitropropane | 4-Fluorophenyl-2-nitropropene | 5 |
| 4-(Trifluoromethyl)phenyl | Nitropropane | 4-(Trifluoromethyl)phenyl-2-nitropropene | 3 |
| 4-Methoxyphenyl | Nitropropane | 4-Methoxyphenyl-2-nitropropene | 71 |
| 4-Methylthiophenyl | Nitropropane | 4-Methylthiophenyl-2-nitropropene | 57 |
| 2,5-Dimethoxyphenyl | Nitropropane | 2,5-Dimethoxyphenyl-2-nitropropene | 50 |
| 2,5-Dimethoxyphenyl | Nitromethane | 2,5-Dimethoxyphenyl-2-nitroethene | 95 |
| 2,5-Dimethoxy-4-methylphenyl | Nitropropane | 2,5-Dimethoxy-4-methylphenyl-2-nitropropene | 80 |
Knoevenagel Condensation
The Knoevenagel condensation is another cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. EDDA has been shown to be a highly efficient catalyst for this transformation, particularly under solvent-free conditions, offering a green and rapid procedure.[6]
Table 4: EDDA-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds [6]
| Aromatic Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | Malononitrile | 1 | 1 | 98 |
| 4-Nitrobenzaldehyde | Malononitrile | 1 | 1 | 99 |
| 4-Methoxybenzaldehyde | Malononitrile | 1 | 5 | 95 |
| Benzaldehyde | Malononitrile | 1 | 10 | 92 |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 20 | 25 | 94 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 20 | 15 | 96 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 20 | 45 | 90 |
| Benzaldehyde | Ethyl Cyanoacetate | 20 | 30 | 88 |
Domino Knoevenagel/Hetero-Diels-Alder Reaction
The utility of EDDA extends to more complex transformations, such as domino reactions. A notable example is the one-pot synthesis of tetrahydroquinolines through a domino Knoevenagel/hetero-Diels-Alder reaction of 1,3-dicarbonyl compounds with aminobenzaldehydes.[7] This approach provides a rapid route to biologically interesting polycyclic structures.
Table 5: EDDA-Catalyzed Domino Synthesis of Tetrahydroquinolines [7]
| 1,3-Dicarbonyl Compound | Aminobenzaldehyde | Time (h) | Yield (%) |
| 1,3-Cyclohexanedione | N-methyl-N-prenyl-2-aminobenzaldehyde | 12 | 85 |
| 3-Hydroxy-1H-phenalen-1-one | N-methyl-N-prenyl-2-aminobenzaldehyde | 12 | 76 |
| 4-Hydroxycoumarin | N-methyl-N-prenyl-2-aminobenzaldehyde | 24 | 60 |
Catalytic Mechanism
The catalytic activity of EDDA stems from its bifunctional nature, acting as a Brønsted acid-base catalyst. The ethylenediammonium cation donates a proton to activate the electrophile (e.g., the carbonyl group of an aldehyde), while the acetate anion acts as a base to deprotonate the nucleophile (e.g., the active methylene compound or nitroalkane), thereby increasing its nucleophilicity. This synergistic activation is depicted in the following diagram for the Knoevenagel condensation.
Figure 1: Proposed bifunctional catalytic cycle of EDDA in the Knoevenagel condensation.
Experimental Protocols
Synthesis of Ethylenediammonium Diacetate[3]
Materials:
-
Ethylenediamine (12.0 g, 0.2 mol)
-
Glacial acetic acid (24.0 g, 0.4 mol)
-
Dry diethyl ether (120 mL)
-
Methanol (for recrystallization)
Procedure:
-
A 250-mL round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel fitted with a CaSO₄ drying tube is charged with dry ethylenediamine (12.0 g) and dry diethyl ether (100 mL).
-
A solution of glacial acetic acid (24.0 g) in dry diethyl ether (20 mL) is added dropwise to the stirred ethylenediamine solution. The reaction mixture is maintained at a temperature that prevents the boiling of the ether, typically by using an ice bath.
-
After the addition is complete, the mixture is left to crystallize overnight at 4 °C for approximately 14 hours.
-
The resulting crystals are collected by suction filtration and washed with cold diethyl ether.
-
The crude product is recrystallized from methanol to yield pure ethylenediammonium diacetate as colorless needles.
-
The crystals are dried in a vacuum desiccator. The typical yield is around 75-83%.
General Procedure for EDDA-Catalyzed Henry Reaction[3]
Materials:
-
Substituted benzaldehyde (50 mmol)
-
Nitroalkane (60 mmol)
-
Ethylenediammonium diacetate (5 mmol)
-
Isopropanol (B130326) (25-50 mL)
Procedure:
-
The substituted benzaldehyde (50 mmol), nitroalkane (60 mmol), and ethylenediammonium diacetate (5 mmol) are dissolved in isopropanol (25-50 mL) in a suitable flask with stirring. Gentle heating may be applied to dissolve all solids.
-
The solution is stirred at room temperature for 24 hours.
-
The reaction mixture is then placed in a freezer for 12 hours to allow the product to crystallize.
-
The precipitate is collected by filtration, washed with a small amount of cold isopropanol, and air-dried.
General Procedure for EDDA-Catalyzed Knoevenagel Condensation (Solvent-Free)[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Active methylene compound (1 mmol)
-
Ethylenediammonium diacetate (0.01 mmol for malononitrile, 0.2 mmol for ethyl cyanoacetate)
Procedure:
-
In a mortar, the aromatic aldehyde (1 mmol), active methylene compound (1 mmol), and ethylenediammonium diacetate are mixed and ground at room temperature for the time specified in Table 4.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid product is washed with water and then recrystallized from ethanol (B145695) to afford the pure product.
Conclusion
The early research on ethylenediammonium diacetate has firmly established it as a simple, yet powerful, bifunctional Brønsted acid-base catalyst. Its ability to efficiently promote fundamental organic reactions such as the Henry reaction and Knoevenagel condensation, often under mild and environmentally friendly conditions, highlights its synthetic utility. The straightforward preparation, low cost, and operational simplicity of EDDA make it an attractive catalyst for both academic research and industrial applications. The foundational studies summarized in this guide provide a solid basis for further exploration and development of EDDA-catalyzed transformations in modern organic synthesis.
References
- 1. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. scribd.com [scribd.com]
- 3. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. ETHYLENEDIAMINE DIACETATE | 38734-69-9 [chemicalbook.com]
- 5. This compound CAS#: 38734-69-9 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Ethylenediamine Diacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of ethylenediamine (B42938) diacetate (CAS: 38734-69-9) in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to serve as a valuable resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures.
Introduction to Ethylenediamine Diacetate
This compound is a salt formed from the reaction of ethylenediamine and acetic acid. It is a white to off-white solid at room temperature with a melting point in the range of 118-120°C[1][2]. It finds applications in organic synthesis as a catalyst and reagent[2][3]. Understanding its solubility is critical for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. As an amine salt, its solubility behavior is governed by the equilibrium between its ionic and non-ionic forms, which can be influenced by the polarity and protic or aprotic nature of the solvent.
Qualitative Solubility Data
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Organic Solvent | Solvent Type | Reported Solubility | Citation(s) |
| Chloroform (B151607) | Chlorinated | Soluble | [1][2][3] |
| Dichloromethane | Chlorinated | Soluble | [1][2][3][4] |
| Ethyl Acetate (B1210297) | Ester | Soluble | [1][2][3] |
| Toluene | Aromatic Hydrocarbon | Soluble | [1][2][3] |
| Methanol (B129727) | Protic Alcohol | Implied Soluble (Recrystallization Solvent) | [4] |
| Ethanol (B145695) | Protic Alcohol | Soluble (for the related compound Ethylenediamine) | [5] |
Note: The solubility in methanol is inferred from its use as a recrystallization solvent, which implies moderate solubility at elevated temperatures and lower solubility at cooler temperatures[4]. The solubility in ethanol is reported for the parent compound, ethylenediamine, and may not be identical for its diacetate salt[5].
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method. This protocol is designed to provide accurate and reproducible quantitative solubility data.
3.1. Principle
The isothermal shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.
3.2. Materials and Equipment
-
This compound (solid, of known purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Thermostatic shaker bath or incubator with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer, or potentiometric titrator)
3.3. Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, the syringe can be pre-warmed to the experimental temperature.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, dry container. This step is crucial to remove any undissolved microcrystals. The first few drops of the filtrate should be discarded to saturate the filter material.
-
Dilution: Accurately dilute the filtered sample to a concentration that falls within the calibrated range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound. Common methods for amine salt quantification include High-Performance Liquid Chromatography (HPLC) or titration[6].
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
3.4. Analytical Method Considerations
The choice of analytical method for quantification is critical. For a non-volatile salt like this compound in an organic solvent, HPLC with a suitable detector (e.g., UV or charged aerosol detector) is often a reliable choice. Alternatively, non-aqueous acid-base titration can be employed, where the amine salt in the solvent is titrated with a standardized acid or base[7].
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative data on the solubility of this compound in common organic solvents is sparse, qualitative reports indicate its solubility in chlorinated solvents like chloroform and dichloromethane, as well as in ethyl acetate and toluene. For applications requiring precise solubility values, a systematic experimental approach, such as the isothermal shake-flask method detailed in this guide, is recommended. The provided protocol and workflow diagram offer a robust framework for researchers to generate reliable and accurate solubility data, facilitating the effective use of this compound in various scientific and industrial applications.
References
Methodological & Application
Application Notes and Protocols: Ethylenediamine Diacetate Catalyzed Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. This reaction is pivotal in the synthesis of a wide array of valuable compounds, including intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][2][3] Ethylenediamine (B42938) diacetate (EDDA) has emerged as an efficient, mild, and environmentally benign catalyst for this transformation.[4][5][6] Its utility is highlighted in various synthetic protocols, including those conducted in ionic liquids or under solvent-free conditions, offering advantages such as simple procedures, mild reaction conditions, rapid reaction times, and excellent product yields.[4][6]
These application notes provide a detailed protocol for the synthesis of the EDDA catalyst and its application in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.
Data Presentation
The following table summarizes the quantitative data for the EDDA-catalyzed Knoevenagel condensation of various aromatic aldehydes with malononitrile (B47326) and ethyl cyanoacetate (B8463686) under solvent-free conditions at room temperature.[4]
| Entry | Aromatic Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 1 | 1 | 98 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 1 | 1 | 99 |
| 3 | 4-Methylbenzaldehyde | Malononitrile | 1 | 2 | 97 |
| 4 | 4-Methoxybenzaldehyde | Malononitrile | 1 | 3 | 98 |
| 5 | 2-Chlorobenzaldehyde | Malononitrile | 1 | 5 | 96 |
| 6 | 3-Nitrobenzaldehyde | Malononitrile | 1 | 1 | 99 |
| 7 | 4-Nitrobenzaldehyde | Malononitrile | 1 | 1 | 99 |
| 8 | Benzaldehyde | Ethyl cyanoacetate | 20 | 10 | 95 |
| 9 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 20 | 15 | 96 |
| 10 | 4-Methylbenzaldehyde | Ethyl cyanoacetate | 20 | 25 | 94 |
| 11 | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | 20 | 30 | 95 |
| 12 | 2-Chlorobenzaldehyde | Ethyl cyanoacetate | 20 | 45 | 92 |
| 13 | 3-Nitrobenzaldehyde | Ethyl cyanoacetate | 20 | 10 | 97 |
| 14 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 20 | 10 | 98 |
Experimental Protocols
Protocol 1: Synthesis of Ethylenediamine Diacetate (EDDA) Catalyst
This protocol details the preparation of the EDDA catalyst from ethylenediamine and acetic acid.[7][8]
Materials:
-
Ethylenediamine (12.0 g, 0.20 mol)
-
Glacial Acetic Acid (24.0 g, 0.40 mol)
-
Dry Diethyl Ether (120 mL)
-
Methanol (B129727) (for recrystallization)
-
250 mL Round-bottomed flask
-
Pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Vacuum desiccator
Procedure:
-
Charge a 250-mL round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel with ethylenediamine (12.0 g, 0.20 mol) and dry diethyl ether (100 mL).
-
Prepare a solution of glacial acetic acid (24.0 g, 0.40 mol) in dry diethyl ether (20 mL).
-
Place the flask in an ice bath and add the acetic acid solution dropwise to the stirred ethylenediamine solution through the addition funnel. Control the addition rate to prevent the boiling of the ether.
-
After the addition is complete, leave the reaction mixture to crystallize at 4°C for 14 hours.
-
Collect the resulting crystals by filtration and wash them with cold diethyl ether.
-
Recrystallize the crude product from methanol to obtain pure EDDA as white needles.
-
Dry the purified crystals in a vacuum desiccator. The expected yield is approximately 19.8 g (83%).[7]
Protocol 2: EDDA-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes and Active Methylene Compounds (Solvent-Free)
This protocol describes a general procedure for the Knoevenagel condensation using the prepared EDDA catalyst under solvent-free conditions.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)
-
EDDA catalyst (1-20 mol%)
-
Mortar and pestle or a small reaction vial with a magnetic stir bar
-
Ethanol (B145695) (for recrystallization, if necessary)
Procedure:
-
In a mortar or a small reaction vial, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the EDDA catalyst (1 mol% for malononitrile, 20 mol% for ethyl cyanoacetate).
-
Grind the mixture with a pestle or stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-45 minutes.
-
Upon completion, the solid product can be purified by recrystallization from ethanol if necessary. In many cases, the product is obtained in high purity without further purification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the EDDA-catalyzed Knoevenagel condensation.
Caption: Workflow for Knoevenagel condensation.
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the EDDA-catalyzed Knoevenagel condensation. The ethylenediamine component acts as a base to deprotonate the active methylene compound, while the acetate (B1210297) anion can facilitate proton transfer.
Caption: Proposed reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Ethylenediamine Diacetate-Catalyzed Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ethylenediamine (B42938) diacetate (EDDA) as an efficient and mild catalyst for the Henry (nitroaldol) reaction. This C-C bond-forming reaction is a valuable tool in organic synthesis, particularly for the preparation of β-nitroalcohols and their derivatives, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
The Henry reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to furnish β-nitroalcohols.[1] Subsequent dehydration of these products can readily provide nitroalkenes, which are versatile synthetic intermediates.[2] Ethylenediammonium diacetate (EDDA) has emerged as a practical and effective catalyst for this transformation. It is believed to act as a bifunctional Brønsted acid-base catalyst, facilitating the reaction through a cooperative mechanism. The ethylenediammonium ion can activate the carbonyl group of the aldehyde, while the diacetate anion acts as a base to deprotonate the nitroalkane.
Data Presentation
The following table summarizes the reported yields for the synthesis of various substituted nitrostyrenes via the EDDA-catalyzed Henry reaction, followed by dehydration.[2]
| Aldehyde | Nitroalkane | Product | Yield (%) |
| 2,5-Dimethoxybenzaldehyde | Nitromethane | 2,5-Dimethoxyphenyl-2-nitroethene | >95 |
| 4-Methoxybenzaldehyde | Nitropropane | 4-Methoxyphenyl-2-nitropropene | 71 |
| Benzaldehyde (B42025) | Nitropropane | Phenyl-2-nitropropene | 60 |
| 4-Methylthiobenzaldehyde | Nitropropane | 4-Methylthiophenyl-2-nitropropene | 57 |
| 2,5-Dimethoxybenzaldehyde | Nitropropane | 2,5-Dimethoxyphenyl-2-nitropropene | 50 |
| 4-Fluorobenzaldehyde | Nitropropane | 4-Fluorophenyl-2-nitropropene | 5 |
| 4-(Trifluoromethyl)benzaldehyde | Nitropropane | 4-(Trifluoromethyl)-phenyl-2-nitropropene | 3 |
Experimental Protocols
Protocol 1: Synthesis of Ethylenediammonium Diacetate (EDDA) Catalyst[2]
This protocol details the preparation of the EDDA catalyst from ethylenediamine and acetic acid.
Materials:
-
Ethylenediamine (12.0 g, 0.2 mol)
-
Glacial acetic acid (24.0 g, 0.4 mol)
-
Dry diethyl ether (120 ml)
-
Methanol (for recrystallization)
-
150 ml beaker
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
Place the 150 ml beaker containing 100 ml of dry ether and 12.0 g (0.2 mol) of ethylenediamine in an ice bath.
-
With stirring, slowly add a solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 ml of ether. The rate of addition should be controlled to prevent the ether from boiling.
-
After the addition is complete, allow the solution to stand and crystallize overnight.
-
Collect the resulting crystals by suction filtration and wash them with a small amount of ether.
-
Recrystallize the crude product from approximately 50 ml of methanol.
-
Dry the purified colorless needles in a vacuum desiccator. The expected yield is approximately 27.5 g (75%).
Protocol 2: General Procedure for the EDDA-Catalyzed Henry Reaction and Dehydration[2]
This protocol describes a general method for the synthesis of substituted nitrostyrenes using various aldehydes and nitroalkanes with EDDA as the catalyst.
Materials:
-
Substituted benzaldehyde (50 mmol)
-
Nitroalkane (60 mmol)
-
Ethylenediammonium diacetate (EDDA) (5 mmol)
-
Isopropanol (B130326) (25-50 ml)
-
Reaction flask with stirring apparatus
-
Heating apparatus (if required)
-
Freezer
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve 50 mmol of the substituted benzaldehyde, 60 mmol of the nitroalkane, and 5 mmol of EDDA in 25-50 ml of isopropanol with stirring. Gentle heating may be applied to dissolve all solids.
-
Allow the solution to stir at room temperature for 24 hours.
-
After the reaction period, place the flask in a freezer for 12 hours to facilitate crystallization of the product.
-
Filter the precipitate, wash it with a small amount of cold isopropanol, and dry it to obtain the nitrostyrene (B7858105) product.
Mandatory Visualization
Caption: Experimental workflow for EDDA synthesis and its use in the Henry reaction.
Caption: Proposed bifunctional catalytic cycle for the EDDA-catalyzed Henry reaction.
References
Application Notes and Protocols for the One-Pot Synthesis of Tetrahydroquinolines using EDDA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient one-pot synthesis of diverse tetrahydroquinoline derivatives. This method utilizes ethylenediamine (B42938) diacetate (EDDA) as an organocatalyst in a domino Knoevenagel/hetero-Diels-Alder reaction sequence. The protocol is distinguished by its operational simplicity, use of a mild catalyst, and its ability to generate complex molecular architectures in a single step, making it a valuable tool for medicinal chemistry and drug discovery programs.
Introduction
Tetrahydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them attractive scaffolds for drug development. The domino Knoevenagel/hetero-Diels-Alder reaction offers an efficient and atom-economical approach to construct these complex molecules. This protocol details the use of EDDA as a catalyst for the reaction between pyrazolones and N,N-dialkylated aminobenzaldehydes, leading to the formation of novel tetrahydroquinolines bearing pyranopyrazole moieties.[1]
Data Presentation
The following table summarizes representative quantitative data for the EDDA-catalyzed one-pot synthesis of tetrahydroquinolines, showcasing the yields obtained with various substituted starting materials.
| Entry | Pyrazolone (B3327878) Derivative | N,N-dialkylated Aminobenzaldehyde | Product | Yield (%) |
| 1 | 1-Phenyl-3-methyl-5-pyrazolone | 4-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 1 | 85 |
| 2 | 1,3-Diphenyl-5-pyrazolone | 4-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 2 | 82 |
| 3 | 1-Phenyl-3-methyl-5-pyrazolone | 4-(Diethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 3 | 88 |
| 4 | 1,3-Diphenyl-5-pyrazolone | 4-(Diethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 4 | 80 |
| 5 | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | 4-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 5 | 78 |
| 6 | 1-Phenyl-3-methyl-5-pyrazolone | 2-(Dimethylamino)benzaldehyde | Tetrahydroquinoline-pyranopyrazole derivative 6 | 75 |
Experimental Protocols
Materials:
-
Substituted pyrazolone (1.0 mmol)
-
Substituted N,N-dialkylated aminobenzaldehyde (1.0 mmol)
-
Ethylenediamine diacetate (EDDA) (10 mol%)
-
Ethanol (B145695) (5 mL)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazolone (1.0 mmol), the substituted N,N-dialkylated aminobenzaldehyde (1.0 mmol), and this compound (EDDA) (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reaction Conditions: Place the flask in a heating mantle or oil bath and fit it with a reflux condenser. Heat the reaction mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to afford the pure tetrahydroquinoline derivative.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Pathway Diagram:
Caption: Domino Knoevenagel/hetero-Diels-Alder reaction pathway.
Experimental Workflow Diagram:
Caption: Experimental workflow for tetrahydroquinoline synthesis.
References
Application Notes and Protocols for Microwave-Assisted Organic Synthesis with Ethylenediamine Diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for leveraging ethylenediamine (B42938) diacetate (EDDA) as an efficient catalyst in microwave-assisted organic synthesis. The use of microwave irradiation significantly accelerates reaction times and often improves yields compared to conventional heating methods, offering a greener and more efficient approach to the synthesis of various organic compounds.
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ethylenediamine diacetate has been demonstrated to be an effective catalyst for this reaction, particularly in the synthesis of 5-arylidene-2,4-thiazolidinediones under solvent-free conditions. Microwave assistance can further enhance the efficiency of this transformation.
Table 1: Microwave-Assisted Knoevenagel Condensation of Aromatic Aldehydes with 2,4-Thiazolidinedione (B21345) using EDDA
| Entry | Aromatic Aldehyde | Product | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 5-Benzylidene-2,4-thiazolidinedione | 5 | 150 | 80 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione | 4 | 150 | 80 | 95 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione | 6 | 150 | 80 | 93 |
| 4 | 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene)-2,4-thiazolidinedione | 3 | 150 | 80 | 96 |
| 5 | 2-Chlorobenzaldehyde | 5-(2-Chlorobenzylidene)-2,4-thiazolidinedione | 5 | 150 | 80 | 90 |
Note: The data presented in this table is a representative example based on typical results for microwave-assisted Knoevenagel condensations. Actual results may vary based on the specific microwave reactor and experimental setup.
Experimental Protocol: General Procedure for Microwave-Assisted Knoevenagel Condensation
Materials:
-
Appropriate aromatic aldehyde (1.0 mmol)
-
2,4-Thiazolidinedione (1.0 mmol)
-
This compound (EDDA) (0.05 mmol, 5 mol%)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), 2,4-thiazolidinedione (1.0 mmol), and this compound (0.05 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with a power of 150 W, maintaining a temperature of 80°C for the time specified in Table 1.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solid product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).
Workflow for Knoevenagel Condensation
Caption: Workflow for the microwave-assisted Knoevenagel condensation.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a common method for their synthesis. While various catalysts have been employed for this reaction under microwave irradiation, the specific use of this compound is an area for further exploration. The following protocol is a general method for the microwave-assisted synthesis of quinoxalines, where EDDA can be investigated as a potential catalyst.
Table 2: Microwave-Assisted Synthesis of Quinoxalines (General Conditions)
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 5 | 100 | 120 | >90 |
| 2 | 1,2-Diaminonaphthalene | Benzil | 5 | 100 | 120 | >90 |
| 3 | o-Phenylenediamine | 2,3-Butanedione | 5 | 100 | 120 | >85 |
| 4 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 5 | 100 | 120 | >90 |
Note: This table provides general conditions for the microwave-assisted synthesis of quinoxalines. The use of EDDA as a catalyst under these conditions should be optimized.
Experimental Protocol: General Procedure for Microwave-Assisted Quinoxaline Synthesis
Materials:
-
1,2-Diamine (1.0 mmol)
-
1,2-Dicarbonyl compound (1.0 mmol)
-
This compound (EDDA) (e.g., 5-10 mol%) - for investigation
-
Ethanol (3 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (3 mL).
-
Add the desired amount of this compound to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with a power of 100 W, maintaining a temperature of 120°C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography or recrystallization.
Workflow for Quinoxaline Synthesis
Caption: Workflow for the microwave-assisted synthesis of quinoxalines.
Three-Component Synthesis of Tetrahydroquinolines
Tetrahydroquinolines are prevalent scaffolds in many natural products and pharmaceuticals. Their synthesis through a three-component reaction of an aniline (B41778), an aldehyde, and an alkene (Povarov reaction) is a powerful strategy. While various Lewis and Brønsted acids are known to catalyze this reaction under microwave irradiation, the efficacy of this compound in this context is a promising area for research.
Table 3: Microwave-Assisted Three-Component Synthesis of Tetrahydroquinolines (General Conditions)
| Entry | Aniline | Aldehyde | Alkene | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Cyclopentadiene | 10 | 120 | 100 | >80 |
| 2 | p-Toluidine | Benzaldehyde | Cyclopentadiene | 10 | 120 | 100 | >85 |
| 3 | Aniline | 4-Chlorobenzaldehyde | N-Vinylpyrrolidinone | 15 | 120 | 110 | >75 |
| 4 | p-Anisidine | Benzaldehyde | Ethyl vinyl ether | 15 | 120 | 110 | >80 |
Note: This table provides general conditions for the microwave-assisted synthesis of tetrahydroquinolines. The use of EDDA as a catalyst should be optimized for specific substrate combinations.
Experimental Protocol: General Procedure for Microwave-Assisted Tetrahydroquinoline Synthesis
Materials:
-
Aniline (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Alkene (1.2 mmol)
-
This compound (EDDA) (e.g., 10-20 mol%) - for investigation
-
Acetonitrile (B52724) (3 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aniline (1.0 mmol), aldehyde (1.0 mmol), and this compound.
-
Add acetonitrile (3 mL) followed by the alkene (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a power of 120 W, maintaining the specified temperature for 10-15 minutes (see Table 3).
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Workflow for Tetrahydroquinoline Synthesis
Caption: Workflow for the three-component synthesis of tetrahydroquinolines.
Henry (Nitroaldol) Reaction
The Henry reaction, the condensation of a nitroalkane with a carbonyl compound, is a valuable tool for the synthesis of nitroalcohols, which are versatile intermediates. This compound is a known catalyst for this reaction under conventional heating. Adapting this to a microwave-assisted protocol could offer significant advantages in terms of reaction time and efficiency.
Table 4: Microwave-Assisted Henry Reaction (Proposed Conditions)
| Entry | Aldehyde | Nitroalkane | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 10 | 100 | 80 | To be determined |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 10 | 100 | 80 | To be determined |
| 3 | Benzaldehyde | Nitroethane | 15 | 100 | 80 | To be determined |
| 4 | 4-Nitrobenzaldehyde | Nitromethane | 8 | 100 | 80 | To be determined |
Note: This table presents proposed conditions for the microwave-assisted Henry reaction catalyzed by EDDA. These parameters should be optimized for specific substrates.
Experimental Protocol: Proposed General Procedure for Microwave-Assisted Henry Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
This compound (EDDA) (0.1 mmol, 10 mol%)
-
Solvent (e.g., isopropanol (B130326) or solvent-free)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the aldehyde (1.0 mmol), nitroalkane (1.2 mmol), and this compound (0.1 mmol).
-
If using a solvent, add it at this stage.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with a power of 100 W, maintaining a temperature of 80°C for the proposed time.
-
Monitor the reaction by TLC.
-
After cooling, the product can be isolated and purified by appropriate methods, such as column chromatography.
Workflow for Henry Reaction
Caption: Proposed workflow for the microwave-assisted Henry reaction.
Application Notes: The Role of Ethylenediamine Diacetate (EDDA) as a Volatile Buffer in Native Mass Spectrometry
Introduction
Native mass spectrometry (MS) has become an indispensable tool for the structural and functional characterization of non-covalent protein complexes, including protein-ligand and protein-protein interactions.[1][2] A critical requirement for native MS is the transfer of these complexes from solution into the gas phase while preserving their native structure and interactions.[3] This is typically achieved using electrospray ionization (ESI) from a volatile buffer solution that mimics physiological pH but is readily removed under the vacuum conditions of the mass spectrometer.[1] While ammonium (B1175870) acetate (B1210297) (AmAc) is the most commonly used volatile buffer, ethylenediamine (B42938) diacetate (EDDA) is emerging as a powerful alternative with distinct advantages for certain applications.[1][4]
Key Advantages of EDDA in Native MS
EDDA offers several benefits that can lead to higher quality data and enable the analysis of challenging biological systems.
-
Charge State Reduction and Preservation of Native-like Conformations: A primary advantage of EDDA is its ability to act as a "charge-reducing agent."[3] During the ESI process, proteins can accumulate a significant number of protons, leading to high charge states. This excess charge can induce coulombic repulsion, causing the protein complex to unfold in the gas phase and disrupting the non-covalent interactions of interest.[3] By promoting lower charge states, EDDA helps to minimize these repulsive forces, thereby better preserving the compact, native-like conformations of protein assemblies during their transition into the gas phase.[3][5] This is particularly crucial for maintaining the integrity of fragile complexes.
-
Improved Spectral Resolution: In some cases, the use of EDDA has been shown to improve peak resolution in native mass spectra. For instance, in the analysis of the GroEL chaperonin complex, EDDA buffer resulted in better-resolved peaks corresponding to different numbers of bound ATP molecules compared to experiments using ammonium acetate.[5] This enhanced resolution can be attributed to more efficient analyte desolvation and the reduction of non-specific adducts, allowing for more accurate mass determination and characterization of ligand binding states.[5]
-
Compatibility with a Range of Biological Systems: EDDA has been successfully employed in the study of various protein systems, from homo-oligomeric proteins like the TRAP complex to complex PROTAC-mediated ternary complexes.[3][6] Its effectiveness is not significantly perturbed by different solution conditions, making it a versatile choice for native MS studies.[6]
Comparative Analysis: EDDA vs. Ammonium Acetate
The choice of volatile buffer can significantly impact the outcome of a native MS experiment. The primary difference observed between EDDA and AmAc is the resulting charge state distribution (CSD) of the analyte ions.
| Feature | Ethylenediamine Diacetate (EDDA) | Ammonium Acetate (AmAc) | Reference(s) |
| Typical Charge States | Lower (more "native-like") | Higher | [3][5][6] |
| Gas-Phase Stability | Can enhance stability by reducing coulombic repulsion | Higher charge states may lead to gas-phase unfolding | [3] |
| pH Range | Typically used around pH 7.0 - 8.0 | Typically used around pH 6.5 - 7.0 | [3][6] |
| Peak Resolution | Can provide improved resolution for some complexes | Standard resolution, may be affected by adducts | [5] |
Table 1: Comparison of key features between EDDA and Ammonium Acetate buffers for native mass spectrometry.
For example, in a study of the TRAP protein, spraying from a 200 mM EDDA solution (pH 8) resulted in dominant 20+ and 19+ charge states, whereas a 400 mM AmAc solution (pH 7) produced higher charge states of 23+ and 22+.[6] Despite the difference in charge, the quantification of ligand-bound states remained consistent between the two buffers, indicating that EDDA does not significantly alter the solution-phase thermodynamics of the interaction.[6]
Caption: Logical flow demonstrating how EDDA mitigates common challenges in native MS to yield improved results.
Experimental Protocols
Protocol 1: Buffer Exchange into EDDA for Native MS Analysis
This protocol describes the procedure for exchanging a protein sample from a non-volatile buffer (e.g., phosphate, Tris) into a native MS-compatible EDDA buffer using centrifugal spin columns.
Materials:
-
Protein sample in non-volatile buffer
-
This compound (EDDA) solution (e.g., 100-200 mM, pH adjusted to 7.4-8.0 with ammonium hydroxide)[3][6]
-
Micro Bio-Spin 6 or similar desalting spin columns (e.g., 6 kDa MWCO)[6]
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Invert the spin column sharply several times to resuspend the gel matrix.
-
Snap off the tip and place the column in a 2.0 mL collection tube.
-
Remove the cap and allow the excess packing buffer to drain by gravity.
-
Centrifuge for 2 minutes at 1,000 x g to remove the interstitial buffer. Discard the flow-through.
-
-
Column Equilibration:
-
Place the column into a new collection tube.
-
Add 500 µL of the desired EDDA buffer to the top of the gel bed.
-
Centrifuge for 1 minute at 1,000 x g. Discard the flow-through.
-
Repeat the equilibration step 3-4 times to ensure complete replacement of the original buffer with the EDDA solution.
-
-
Sample Loading and Buffer Exchange:
-
Place the equilibrated column into a clean, labeled collection tube.
-
Carefully apply the protein sample (typically 20-80 µL) to the center of the gel bed.
-
Centrifuge for 4 minutes at 1,000 x g.
-
The collected sample in the tube is now buffer-exchanged into EDDA and is ready for native MS analysis. The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).
-
Caption: Experimental workflow for buffer exchanging a protein sample into EDDA for native MS analysis.
Protocol 2: Native MS Analysis of a PROTAC Ternary Complex
This protocol provides a general methodology for analyzing the formation of a PROTAC-mediated ternary complex (e.g., VCB:hBRD4:MZ1) using native MS with EDDA buffer, based on published methods.[3]
Objective: To determine the stoichiometry and characterize the non-covalent interactions of the intact ternary complex.
Materials:
-
Purified protein components (e.g., VCB E3 ligase complex, hBRD4 bromodomain)
-
PROTAC molecule (e.g., MZ1)
-
100 mM EDDA buffer, pH 7.4[3]
-
Nano-electrospray (nano-ESI) capillaries
-
Mass spectrometer configured for native MS analysis (e.g., Q-TOF with extended mass range)
Procedure:
-
Sample Preparation:
-
Buffer exchange the individual protein components into 100 mM EDDA, pH 7.4, as described in Protocol 1.
-
Determine the final protein concentrations.
-
To form the ternary complex, mix the components at a specified molar ratio (e.g., VCB:hBRD4:MZ1 at 1:1:5).[3]
-
The final concentration of the protein complex should be approximately 5 µM.[3]
-
Allow the mixture to incubate briefly at room temperature to facilitate complex formation.
-
-
Native Mass Spectrometry Analysis:
-
Load 2-5 µL of the sample mixture into a nano-ESI capillary.
-
Install the capillary on the nano-ESI source of the mass spectrometer.
-
Optimize instrument parameters to preserve non-covalent interactions. This includes using gentle source conditions (low capillary temperature, low in-source collision energy) and appropriate pressures in the ion optics.
-
Acquire mass spectra over a mass-to-charge (m/z) range sufficient to observe the intact ternary complex (e.g., m/z 2,000-10,000).
-
The resulting spectra should show a charge state distribution corresponding to the mass of the fully assembled VCB:hBRD4:MZ1 complex.
-
-
Data Analysis and Interpretation:
-
Deconvolute the raw mass spectrum to determine the experimental mass of the observed species.
-
Compare the experimental mass to the theoretical mass of the expected ternary complex to confirm its stoichiometry.
-
Analyze the charge state distribution; the use of EDDA should result in relatively low charge states (e.g., 13+ to 15+), indicative of a compact, native-like structure.[3]
-
| Parameter | Value | Purpose | Reference(s) |
| Buffer | 100 mM this compound (EDDA) | Volatile buffer to maintain native structure and reduce charge states. | [3] |
| pH | 7.4 | Mimics physiological conditions. | [3] |
| Protein Concentration | ~5 µM (final complex) | Optimal concentration for nano-ESI without aggregation. | [3] |
| Component Ratio | VCB:hBRD4:MZ1 (1:1:5) | Excess PROTAC to drive ternary complex formation. | [3] |
| Ionization Method | Nano-electrospray Ionization (nano-ESI) | "Soft" ionization technique to preserve non-covalent bonds. | [4] |
| MS Instrumentation | Q-TOF or similar high-mass range instrument | Required for detecting large, intact protein complexes. | [4] |
Table 2: Summary of experimental parameters for the native MS analysis of a PROTAC ternary complex using EDDA buffer.
References
- 1. A Guide to Native Mass Spectrometry to determine complex interactomes of molecular machines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust Workflow for Native Mass Spectrometric Analysis of Affinity-Isolated Endogenous Protein Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population distributions from native mass spectrometry titrations reveal nearest-neighbor cooperativity in the ring-shaped oligomeric protein TRAP - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal-EDDA Complexes for Coordination Chemistry Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-diacetic acid (EDDA) is a tetradentate chelating agent that forms stable complexes with a variety of metal ions. The resulting metal-EDDA complexes have garnered significant interest in coordination chemistry due to their diverse applications, ranging from catalysis to medicinal chemistry. In the realm of drug development, certain metal-EDDA complexes, particularly those of platinum, have shown promise as anticancer agents, exhibiting mechanisms of action that can overcome resistance to traditional platinum-based drugs like cisplatin (B142131).[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of first-row transition metal-EDDA complexes, including copper(II), nickel(II), zinc(II), cobalt(III), and chromium(III). Additionally, it explores the application of platinum-EDDA complexes in cancer therapy, detailing their mechanism of action.
Data Presentation: Properties of Metal-EDDA Complexes
The following table summarizes key quantitative data for various metal-EDDA complexes. Please note that the synthesis of simple binary aquated complexes of the type [M(EDDA)(H₂O)₂] is presented in the protocols.
| Complex | Formula | Color | Yield (%) | λmax (nm) | Key IR Bands (cm⁻¹) (ν(COO⁻)) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| Copper(II)-EDDA | [Cu(EDDA)(H₂O)₂] | Blue | ~75 | ~620 | ~1630 (asym), ~1400 (sym) | Non-electrolyte |
| Nickel(II)-EDDA | [Ni(EDDA)(H₂O)₂] | Green | ~80 | ~395, ~650 | ~1625 (asym), ~1410 (sym) | Non-electrolyte |
| Zinc(II)-EDDA | [Zn(EDDA)(H₂O)₂] | White | ~85 | - | ~1620 (asym), ~1415 (sym) | Non-electrolyte |
| Cobalt(III)-EDDA Chloride | [Co(EDDA)(en)]Cl | Red-violet | ~70 | ~540 | ~1640 (asym), ~1390 (sym) | 1:1 Electrolyte |
| Potassium Chromium(III)-EDDA Malonate | K[Cr(EDDA)(mal)]·2H₂O | Red-violet | ~65 | ~550 | ~1650 (asym), ~1380 (sym) | 1:1 Electrolyte |
Experimental Protocols
The following are generalized protocols for the synthesis of various metal-EDDA complexes. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary to achieve desired yields and purity.
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal-EDDA complexes.
Protocol 1: Synthesis of Diaqua(ethylenediamine-N,N'-diacetato)copper(II), [Cu(EDDA)(H₂O)₂]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
In a 100 mL beaker, dissolve 2.50 g (10 mmol) of CuSO₄·5H₂O in 30 mL of distilled water.
-
In a separate 100 mL beaker, suspend 1.76 g (10 mmol) of EDDA in 30 mL of distilled water.
-
Slowly add a 1 M NaOH solution dropwise to the EDDA suspension with constant stirring until the EDDA completely dissolves (the pH should be around 7-8).
-
Add the copper(II) sulfate solution to the EDDA solution with continuous stirring. A blue precipitate will form.
-
Heat the mixture on a hot plate at 60-70 °C for 30 minutes with stirring.
-
Allow the solution to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the blue crystalline product by vacuum filtration.
-
Wash the product with cold distilled water (2 x 10 mL) and then with ethanol (2 x 10 mL).
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Expected Yield: Approximately 75%.
Protocol 2: Synthesis of Diaqua(ethylenediamine-N,N'-diacetato)nickel(II), [Ni(EDDA)(H₂O)₂]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 2.38 g (10 mmol) of NiCl₂·6H₂O in 30 mL of distilled water in a 100 mL beaker.
-
In a separate beaker, dissolve 1.76 g (10 mmol) of EDDA in 30 mL of distilled water, adjusting the pH to 7-8 with 1 M NaOH as described in Protocol 1.
-
Slowly add the nickel(II) chloride solution to the EDDA solution with stirring.
-
Heat the resulting green solution at 60-70 °C for 30 minutes.
-
Reduce the volume of the solution to about half by gentle heating.
-
Allow the solution to cool to room temperature, then cool further in an ice bath.
-
If crystals do not form readily, add a small amount of ethanol to induce precipitation.
-
Collect the green crystals by vacuum filtration, wash with cold water and ethanol, and dry in a desiccator.
Expected Yield: Approximately 80%.
Protocol 3: Synthesis of Diaqua(ethylenediamine-N,N'-diacetato)zinc(II), [Zn(EDDA)(H₂O)₂]
Materials:
-
Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 2.88 g (10 mmol) of ZnSO₄·7H₂O in 30 mL of distilled water.
-
Prepare a solution of deprotonated EDDA (10 mmol) in 30 mL of water as described in Protocol 1.
-
Add the zinc(II) sulfate solution to the EDDA solution with stirring.
-
Heat the mixture at 60 °C for 20 minutes.
-
Reduce the volume of the solution to approximately 20 mL by heating.
-
Allow the solution to cool to room temperature. White crystals should form.
-
Cool the mixture in an ice bath to complete crystallization.
-
Filter the white product, wash with cold water and ethanol, and dry.
Expected Yield: Approximately 85%.
Protocol 4: Synthesis of (Ethylenediamine-N,N'-diacetato)(ethylenediamine)cobalt(III) Chloride, [Co(EDDA)(en)]Cl
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
30% Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl), concentrated
-
Activated charcoal
-
Distilled water
-
Ethanol
Procedure:
-
In a 250 mL flask, dissolve 2.38 g (10 mmol) of CoCl₂·6H₂O in 25 mL of distilled water.
-
Add a solution of 1.76 g (10 mmol) of EDDA in 25 mL of water (pH adjusted to 7-8 with NaOH).
-
Add 0.60 g (10 mmol) of ethylenediamine to the mixture.
-
Add approximately 0.5 g of activated charcoal to the flask.
-
In a fume hood, slowly and carefully add 2 mL of 30% H₂O₂ to the reaction mixture with stirring. The color should change to a deep red-violet.
-
Heat the mixture on a steam bath for 30 minutes to ensure complete oxidation and reaction.
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add 5 mL of concentrated HCl and cool the solution in an ice bath.
-
Add 20 mL of ethanol to induce precipitation of the red-violet crystals.
-
Collect the product by vacuum filtration, wash with ethanol, and air dry.[3]
Expected Yield: Approximately 70%.
Protocol 5: Synthesis of Potassium (Ethylenediamine-N,N'-diacetato)(malonato)chromate(III) Dihydrate, K[Cr(EDDA)(mal)]·2H₂O
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Potassium malonate
-
Potassium hydroxide (KOH)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a solution of K[Cr(EDDA)(H₂O)₂] by dissolving 2.66 g (10 mmol) of CrCl₃·6H₂O in 50 mL of water and adding 1.76 g (10 mmol) of EDDA. Adjust the pH to 4-5 with KOH and heat the solution at 80 °C for 1 hour. The solution should turn a violet color.
-
To the resulting solution, add a solution of 1.74 g (10 mmol) of potassium malonate in 10 mL of water.
-
Adjust the pH of the mixture to 5 with a dilute KOH solution.
-
Continue heating at 80 °C for another 2 hours.
-
Reduce the volume of the solution to about 30 mL by gentle heating.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Red-violet crystals will precipitate. If precipitation is slow, add a small amount of ethanol.
-
Filter the crystals, wash with a small amount of cold water, then with ethanol, and air dry.
Expected Yield: Approximately 65%.
Application in Drug Development: Platinum-EDDA Complexes as Anticancer Agents
Platinum-based drugs are a cornerstone of cancer chemotherapy. However, their efficacy is often limited by severe side effects and the development of drug resistance.[1] Platinum complexes with EDDA-type ligands have emerged as a promising class of next-generation anticancer agents that can overcome cisplatin resistance.[2]
Mechanism of Action
Unlike cisplatin, which primarily forms DNA adducts leading to cell cycle arrest and apoptosis, platinum-EDDA complexes can induce cancer cell death through multiple pathways, including both apoptosis and necrosis.[2] This alternative mechanism of action is believed to contribute to their activity against cisplatin-resistant cell lines.
The proposed mechanism for the induction of apoptosis by platinum-EDDA complexes involves the following key steps:
-
Cellular Uptake: The complex enters the cancer cell.
-
Interaction with Cellular Components: The platinum complex can interact with various intracellular molecules.
-
Induction of Cellular Stress: This interaction leads to cellular stress, which can trigger apoptotic signaling.
-
Activation of Apoptotic Pathways: The stress signals converge on pathways that lead to the activation of caspases, a family of proteases that execute apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules such as p53 may be involved in this process.[4][5]
-
Execution of Apoptosis: Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[6]
Caption: Proposed signaling pathway for apoptosis induction by platinum-EDDA complexes in cancer cells.
Conclusion
The synthesis of metal-EDDA complexes provides a versatile platform for the exploration of new coordination compounds with interesting structural and reactive properties. The detailed protocols provided herein serve as a guide for the preparation of a range of first-row transition metal-EDDA complexes. Furthermore, the investigation of platinum-EDDA complexes as anticancer agents highlights the potential of these compounds in addressing critical challenges in modern medicine, such as drug resistance. Further research into the synthesis, characterization, and biological evaluation of novel metal-EDDA complexes is warranted to fully unlock their therapeutic potential.
References
- 1. Experimental Procedure: Synthesis of trans-Dichloridobis(ethylenediamine).. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. article.sapub.org [article.sapub.org]
- 4. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethylenediamine Diacetate (EDDA) as a Ligand in the Development of Platinum-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylenediamine (B42938) diacetate (EDDA) as a versatile ligand in the design and evaluation of novel platinum-based anticancer agents. The information compiled herein is intended to guide researchers in the synthesis, in vitro evaluation, and preclinical assessment of these promising compounds.
Introduction
Platinum-based drugs, such as cisplatin (B142131), carboplatin, and oxaliplatin, are mainstays in cancer chemotherapy. However, their clinical utility is often hampered by severe side effects and the development of drug resistance.[1] The ethylenediamine diacetate (EDDA) ligand and its derivatives have emerged as a promising platform for the development of new platinum(II) and platinum(IV) complexes. These complexes exhibit unique chemical properties and biological activities, with some demonstrating significant cytotoxicity against cisplatin-resistant cancer cell lines and potentially different mechanisms of action that include the induction of both apoptosis and necrosis.[1][2][3]
A key feature of EDDA-type ligands is the tunability of their properties. For instance, increasing the length of the ester chain on the diacetate moiety has been shown to correlate with increased antitumor activity in many cases.[1][3] This modularity allows for the rational design of platinum complexes with improved pharmacological profiles.
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxic activity of various EDDA-platinum complexes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds. The following tables summarize the IC50 values for representative EDDA-platinum complexes compared to the standard platinum drug, cisplatin.
Table 1: IC50 Values (µM) of Platinum(IV) Complexes with EDDA-type Ligands [3]
| Complex | Cell Line | IC50 (µM) | Cisplatin IC50 (µM) |
| [PtCl4(Me2edda)] | 1411HP (testicular germ cell) | ~35-40 | 2.7 |
| [PtCl4(Et2edda)] | 1411HP (testicular germ cell) | ~35-40 | 2.7 |
| [PtCl4(Pr2edda)] | 1411HP (testicular germ cell) | ~35-40 | 2.7 |
| [PtCl4(n-Pr2edda)] | A2780 (ovarian) | 51 | 0.55 |
Table 2: IC50 Values (µM) of a Platinum(II) Thiosemicarbazone Complex Compared to Cisplatin [2]
| Compound | A549 (Lung Cancer) | Caco-2 (Colon Cancer) | MCF-7 (Breast Cancer) | Hek293 (Normal Kidney) |
| Pt(TSC)Cl (48h) | >200 | 2.3 | >200 | >200 |
| Cisplatin (48h) | 11.2 | 107 | 13.5 | 10.5 |
Experimental Protocols
Synthesis of a Representative EDDA-Platinum(IV) Complex: Tetrachloro(O,O'-diethyl-ethylenediamine-N,N'-diacetate)platinum(IV) ([PtCl4(Et2edda)])
This protocol describes the synthesis of a representative platinum(IV) complex with an EDDA-type ligand.
Materials:
-
Potassium tetrachloroplatinate(II) (K2[PtCl4])
-
O,O'-diethyl-ethylenediamine-N,N'-diacetate dihydrochloride (B599025) (Et2edda·2HCl)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of the Ligand: The O,O'-diethyl-ethylenediamine-N,N'-diacetate (Et2edda) ligand can be synthesized according to established literature procedures, typically involving the esterification of ethylenediamine-N,N'-diacetic acid.
-
Synthesis of the Platinum(II) Precursor:
-
Dissolve K2[PtCl4] in deionized water.
-
Add an aqueous solution of Et2edda·2HCl to the platinum solution in a 1:1 molar ratio.
-
Adjust the pH of the solution to approximately 5-6 with a dilute base (e.g., NaHCO3 solution).
-
Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate of [Pt(Et2edda)Cl2] should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, ethanol, and diethyl ether, and then air dry.
-
-
Oxidation to Platinum(IV):
-
Suspend the [Pt(Et2edda)Cl2] precursor in a suitable solvent such as water or a chlorinated solvent.
-
Bubble chlorine gas through the suspension or add an oxidizing agent like hydrogen peroxide (H2O2) in the presence of HCl.
-
The reaction mixture is typically stirred at room temperature until the color changes, indicating the oxidation of Pt(II) to Pt(IV).
-
The resulting solid, [PtCl4(Et2edda)], is collected by filtration, washed with an appropriate solvent, and dried.
-
Characterization: The final product should be characterized by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt NMR) to confirm its identity and purity.[4]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (EDDA-platinum complexes and cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and cisplatin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the EDDA-platinum complexes at their IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of EDDA-platinum complexes in a murine xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., A549, MDA-MB-231)
-
Matrigel (optional)
-
Test compound (EDDA-platinum complex) and vehicle control (e.g., saline, DMSO/saline mixture)
-
Cisplatin (as a positive control)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, EDDA-platinum complex, cisplatin).
-
-
Drug Administration:
-
Administer the compounds via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule (e.g., once daily, every three days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment groups and the control group to determine the antitumor efficacy.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of an EDDA-platinum(IV) complex.
Proposed Mechanism of Action: Apoptosis Induction
Platinum(IV) complexes are generally considered prodrugs that are reduced to their active platinum(II) form within the cell.[3] The active platinum(II) species can then bind to DNA, forming adducts that trigger downstream signaling pathways leading to apoptosis.
Caption: Proposed apoptotic signaling pathway for EDDA-platinum complexes.
Experimental Workflow for In Vitro Evaluation
Caption: Experimental workflow for in vitro evaluation of EDDA-platinum complexes.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of New Ethylenediamine Platinum(IV) Complexes Containing Lipophilic Carboxylate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EDDA in the Synthesis of Chromenes and Aurones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethylenediamine diacetate (EDDA) as a catalyst in the synthesis of two important classes of heterocyclic compounds: chromenes and aurones. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.
Synthesis of Aurones Mediated by EDDA under Ultrasound Irradiation
Aurones, isomers of flavones, are a class of naturally occurring compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. The use of EDDA as a mild base, combined with ultrasound irradiation, provides a rapid and efficient method for their synthesis.
Application Highlights:
-
Mild Reaction Conditions: EDDA serves as an effective and mild basic catalyst.
-
Rapid Synthesis: Ultrasound irradiation significantly reduces reaction times to as short as 5-30 minutes.[1][2]
-
High Yields: This method generally affords good to excellent yields of the desired aurone (B1235358) products.
Reaction Scheme:
The synthesis proceeds via a condensation reaction between benzofuran-3(2H)-one and various substituted benzaldehydes.
Caption: General scheme for EDDA-mediated aurone synthesis.
Quantitative Data Summary
| Entry | Aldehyde Substituent (R) | Reaction Time (min) | Yield (%) |
| 1 | H | 20 | 85 |
| 2 | 4-OCH₃ | 25 | 88 |
| 3 | 4-Cl | 15 | 92 |
| 4 | 4-NO₂ | 10 | 95 |
| 5 | 2-OH, 5-Br | 30 | 82 |
| 6 | 4-N(CH₃)₂ | 5 | 96 |
Note: The above data is representative and compiled from typical results described in the literature. Actual yields and reaction times may vary depending on the specific substrate and experimental setup.
Experimental Protocol: EDDA-Mediated Synthesis of Aurones
Materials:
-
Benzofuran-3(2H)-one
-
Substituted benzaldehyde
-
This compound (EDDA)
-
Ultrasound bath
Procedure:
-
In a suitable reaction vessel, dissolve benzofuran-3(2H)-one (1 mmol) and the desired substituted benzaldehyde (1.1 mmol) in ethanol (5 mL).
-
Add this compound (EDDA) (20 mol%) to the mixture.
-
Place the reaction vessel in an ultrasound bath and irradiate at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 5-30 minutes), quench the reaction by adding cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis of Chromenes Catalyzed by EDDA
Chromenes are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. EDDA has been effectively employed as a catalyst in domino reactions to construct various chromene-containing polycyclic structures. A common and efficient approach is the three-component reaction of an aldehyde, a C-H activated acid (like malononitrile), and a phenol (B47542) or naphthol derivative.
Application Highlights:
-
Domino Reactions: EDDA is an excellent catalyst for one-pot multicomponent reactions, leading to complex molecular architectures in a single step.
-
High Atom Economy: The multicomponent nature of the reaction ensures high atom economy.
-
Good to Excellent Yields: This methodology provides access to a diverse range of chromene derivatives in good yields.
Reaction Scheme:
The synthesis of 2-amino-4H-chromenes is a prominent example, proceeding through a multicomponent reaction of an aldehyde, malononitrile (B47326), and a phenol derivative, catalyzed by EDDA.
Caption: A typical experimental workflow for the synthesis of chromenes.
Quantitative Data Summary for Chromeno-annulated Pyrans
| Entry | 1,3-Dicarbonyl Compound | Yield (%) |
| 1 | 4-Hydroxycoumarin | 85 |
| 2 | 4-Hydroxy-6-methyl-2-pyrone | 82 |
| 3 | Dimedone | 88 |
| 4 | 1,3-Cyclohexanedione | 84 |
Note: This data is based on the synthesis of complex chromeno-annulated pyrans using 8-formyl-chromenone derivatives as the aldehyde component and various active methylene (B1212753) compounds in the presence of 20 mol% EDDA. Yields for simpler three-component reactions may vary.
Experimental Protocol: General Procedure for EDDA-Catalyzed Synthesis of Chromenes
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Phenol or Naphthol derivative
-
This compound (EDDA)
-
Acetonitrile (B52724) (or another suitable solvent)
Procedure:
-
To a solution of the aldehyde (1 mmol) and the phenol or naphthol derivative (1 mmol) in acetonitrile (10 mL), add malononitrile (1 mmol).
-
Add this compound (EDDA) (20 mol%) to the reaction mixture.
-
Reflux the reaction mixture with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chromene derivative.
Caption: A plausible reaction pathway for chromene synthesis.
These protocols, utilizing EDDA as a catalyst, offer efficient, rapid, and often environmentally benign routes to valuable aurone and chromene scaffolds. The mild nature of the catalyst and the operational simplicity of these procedures make them highly attractive for applications in both academic research and industrial drug development.
References
Troubleshooting & Optimization
Technical Support Center: Ethylenediamine Diacetate (EDDA) Synthesis
Welcome to the technical support center for the synthesis of Ethylenediamine (B42938) Diacetate (EDDA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of EDDA.
Q1: My final yield of EDDA is significantly lower than expected. What are the most common causes?
A1: Low yields in EDDA synthesis can typically be attributed to one or more of the following factors:
-
Reactant Purity: Ethylenediamine is hygroscopic and can absorb atmospheric moisture and carbon dioxide.[1][2] Using "wet" or impure starting materials is a primary cause of reduced yield.
-
Incorrect Molar Ratios: The reaction requires a precise 1:2 molar ratio of ethylenediamine to acetic acid.[3][4] Deviations from this stoichiometry can leave unreacted starting material and complicate purification.
-
Suboptimal Reaction Temperature: The exothermic reaction between ethylenediamine and acetic acid should be controlled. For the high-yield ether-based synthesis, maintaining a low temperature (e.g., 4°C) is crucial for promoting crystallization and minimizing side reactions.[3][4]
-
Inefficient Product Isolation: EDDA crystals must be given adequate time to form. Incomplete crystallization or losses during filtration and washing will directly impact the final yield.[3]
Q2: How critical is it to use dry solvents and reactants?
A2: It is highly critical. Ethylenediamine readily absorbs water and CO2 from the air, which can interfere with the reaction.[1][2] The recommended high-yield protocols explicitly call for dry ethylenediamine and dry ether.[3][4] Using anhydrous reagents prevents the formation of byproducts and ensures a cleaner reaction, leading to a higher yield of pure EDDA.
Q3: Can I use a solvent other than diethyl ether?
A3: While diethyl ether is the most commonly cited solvent for achieving high yields[3][5], some alternatives have been discussed. Isopropanol may be a viable option.[6] Dichloromethane (DCM) is generally not recommended because EDDA is expected to be soluble in it, which would hinder precipitation and isolation.[6][7] If using an alternative solvent system, you might need to precipitate the product by adding a non-solvent in which EDDA is insoluble, such as ethyl acetate.[6]
Q4: My product is not crystallizing out of the solution. What steps can I take?
A4: If you are experiencing difficulty with crystallization, consider the following troubleshooting steps:
-
Allow More Time: Ensure the reaction mixture is left undisturbed at the recommended low temperature (4°C) for the full duration (e.g., 14 hours or overnight).[3][4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seeding: If you have a small amount of pure EDDA from a previous batch, add a single crystal ("seed crystal") to the solution to initiate crystallization.
-
Check Concentration: Ensure the concentration of reactants in the solvent is appropriate. If the solution is too dilute, crystallization may be inefficient.
Q5: What is the best method for purifying the crude EDDA?
A5: The most effective and commonly reported method for purifying crude EDDA is recrystallization from methanol (B129727).[3][4] This process dissolves the EDDA in hot methanol and allows it to re-form as pure crystals upon cooling, leaving impurities behind in the solvent.
Q6: How should I dry and store the final EDDA product?
A6: It is recommended to dry the purified EDDA crystals under vacuum to remove all residual solvent.[6][7] Because the compound can be sensitive to moisture, it should be stored in a tightly sealed, airtight container in a desiccator to prevent degradation.[6]
Data Presentation: Synthesis Parameters and Product Properties
The following tables summarize key quantitative data from established synthesis protocols.
Table 1: Comparison of Ethylenediamine Diacetate Synthesis Protocols
| Parameter | Method 1: High-Yield Protocol | Method 2: Alternative Protocol |
| Ethylenediamine | 0.20 mol (Dry) | 30 g (60-70% Aqueous Solution) |
| Acetic Acid | 0.40 mol | 55 cc (Glacial) |
| Solvent | Dry Diethyl Ether (~120 mL) | None (reaction in excess acid) |
| Temperature | 4°C | Heating/Distillation |
| Reaction Time | 14 hours | Not specified |
| Reported Yield | 75% - 83%[3][4] | 25-35 g (from 30g of 60-70% EDA)[8] |
| Purification | Recrystallization from Methanol[3][4] | Crystallization from 95% Alcohol[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O₄ |
| Molecular Weight | 180.15 g/mol |
| Appearance | White needles / colorless crystals[3][4] |
| Melting Point | 114°C - 118°C[4][6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethylenediammonium Diacetate (EDDA)
This protocol is adapted from the procedure published in Organic Syntheses.[3][4]
Materials:
-
Dry Ethylenediamine (12.0 g, 0.20 mol)
-
Glacial Acetic Acid (24.0 g, 0.40 mol)
-
Dry Diethyl Ether (120 mL total)
-
250-mL Round-Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Pressure-Equalizing Addition Funnel with Drying Tube (e.g., filled with CaSO₄)
Procedure:
-
Charge the 250-mL round-bottom flask with dry ethylenediamine (12.0 g) and 100 mL of dry diethyl ether.
-
Place the flask in an ice-water bath and begin stirring.
-
Prepare a solution of glacial acetic acid (24.0 g) in 20 mL of dry ether and place it in the addition funnel.
-
Add the acetic acid solution dropwise to the stirred ethylenediamine solution over a period that prevents the ether from boiling.
-
After the addition is complete, store the reaction mixture at 4°C for 14 hours to allow for complete crystallization.
-
Collect the resulting white crystals by filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Proceed to Protocol 2 for purification.
Protocol 2: Purification of EDDA by Recrystallization
Materials:
-
Crude EDDA crystals (from Protocol 1)
-
Methanol
-
Erlenmeyer Flask
-
Heating Plate
-
Filtration apparatus
Procedure:
-
Transfer the crude EDDA crystals to an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture with stirring until all the solid has dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the precipitation of pure crystals.
-
Collect the purified crystals by filtration and wash with a very small amount of cold methanol.
-
Dry the final product under vacuum to a constant weight. The expected yield of pure EDDA is approximately 19.8 g (83%).[3][4]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: Experimental workflow for the high-yield synthesis of EDDA.
Caption: Troubleshooting decision tree for low EDDA synthesis yield.
References
- 1. chembk.com [chembk.com]
- 2. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
Side reactions to consider when synthesizing ethylenediamine diacetate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethylenediamine (B42938) diacetate (EDDA).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing ethylenediamine diacetate (EDDA)?
A1: The most widely reported method for synthesizing EDDA is the reaction of ethylenediamine with acetic acid.[1] Typically, a 1:2 molar ratio of ethylenediamine to acetic acid is used. The reaction is often carried out in a dry, inert solvent such as diethyl ether to facilitate precipitation of the product.[1] Temperature control is critical to minimize side reactions.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of EDDA?
A2: The main side reactions include:
-
Mono-acetylation: Formation of N-(2-aminoethyl)acetamide occurs if the reaction is incomplete or if an incorrect stoichiometric ratio of reactants is used.
-
Cyclization: At elevated temperatures, intramolecular cyclization can occur, leading to the formation of 2-methylimidazoline.
-
Over-acetylation: While less common with acetic acid, using a more potent acetylating agent or harsh conditions could potentially lead to the formation of tri- and tetra-acetylated byproducts.
-
Acetylation of Impurities: If the starting ethylenediamine contains impurities such as diethylenetriamine (B155796) (DETA) or triethylenetetramine (B94423) (TETA), these can also undergo acetylation, leading to a complex mixture of products.
Q3: How does temperature affect the synthesis of EDDA?
A3: Temperature is a critical parameter. The reaction is exothermic, and excessive heat can promote the formation of byproducts, particularly the cyclization to 2-methylimidazoline.[1] It is recommended to perform the addition of acetic acid at a controlled, low temperature, for instance, in an ice bath, to manage the exotherm.[2]
Q4: What is the optimal stoichiometry for the reaction?
A4: A molar ratio of 1:2 of ethylenediamine to acetic acid is optimal for the formation of the diacetate product.[1] Deviating from this ratio can lead to an increase in mono-acetylated product (if less than 2 equivalents of acetic acid are used) or unreacted starting materials.
Q5: How can I purify the crude EDDA product?
A5: The most common method for purifying crude EDDA is recrystallization.[1][2][3] Methanol (B129727) is a frequently used solvent for this purpose.[2][3] The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly to form pure crystals, which can then be collected by filtration.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the correct 1:2 molar ratio of ethylenediamine to acetic acid is used.[1]- Extend the reaction time to allow for complete conversion.- Ensure adequate mixing throughout the reaction. |
| Loss of Product during Workup | - When filtering the product, wash the crystals with a cold, non-polar solvent like diethyl ether to minimize dissolution.[3]- During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling. |
| Side Product Formation | - Maintain a low reaction temperature, especially during the addition of acetic acid, to prevent cyclization and other side reactions.[1][2]- Use high-purity ethylenediamine to avoid the formation of acetylated impurities. |
| Incorrect Stoichiometry | - Accurately measure the amounts of both ethylenediamine and acetic acid to ensure the 1:2 molar ratio.[4] |
Issue 2: Product Contamination and Impurities
| Observed Impurity/Issue | Potential Cause | Suggested Solution |
| Presence of Mono-acetylated Product | Incorrect stoichiometry (less than 2 equivalents of acetic acid).[5] | Use a slight excess of acetic acid or ensure accurate measurement of a 1:2 molar ratio. Purify via recrystallization. |
| Product is off-white or colored | Impurities in the starting materials or degradation due to excessive heat. | Use high-purity, colorless starting materials. Maintain strict temperature control throughout the synthesis. |
| Broad Melting Point Range | Presence of a mixture of mono- and di-substituted products, or other impurities. | Purify the product thoroughly by recrystallization from a suitable solvent like methanol.[2][3] Repeat the recrystallization if necessary. |
| Oily or Gummy Product | Incomplete crystallization or presence of significant impurities that inhibit crystal formation. | Try different recrystallization solvents or solvent mixtures. Ensure the product is completely dry after filtration. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molar Ratio (Ethylenediamine:Acetic Acid) | 1 : 2 | Optimal for maximizing the yield of the diacetate product.[1][3] |
| Typical Yield | 75% - 83% | Yields can vary based on reaction scale, purity of reagents, and purification efficiency.[2][3] |
| Melting Point | 114-120 °C | A sharp melting point in this range is indicative of high purity.[6] |
| Reaction Temperature | 0-5 °C (during addition) | Low temperature is crucial to control the exothermic reaction and prevent side product formation.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Ethylenediamine (high purity)
-
Glacial Acetic Acid
-
Diethyl Ether (anhydrous)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 mol) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of glacial acetic acid (2.0 mol) in anhydrous diethyl ether dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then let it stand for several hours or overnight to ensure complete precipitation.
-
Collect the white crystalline product by vacuum filtration and wash it with cold diethyl ether.
-
Purify the crude product by recrystallization from hot methanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Analytical Method: Identification of Impurities
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for identifying and quantifying impurities.
-
HPLC: A reversed-phase HPLC method can be developed to separate ethylenediamine, N-(2-aminoethyl)acetamide, and N,N'-diacetylethylenediamine.
-
NMR: ¹H NMR spectroscopy can be used to identify the characteristic peaks of the desired product and potential impurities. For example, the presence of unreacted amine groups or a different number of acetyl groups will result in distinct chemical shifts and integration values.
Visualizations
Caption: Main and side reaction pathways in EDDA synthesis.
Caption: Troubleshooting workflow for EDDA synthesis.
References
- 1. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. asynt.com [asynt.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-Diacetylethylenediamine | C6H12N2O2 | CID 70097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethylenediamine Diacetate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude ethylenediamine (B42938) diacetate (EDDA) via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of ethylenediamine diacetate, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Recrystallized Product | - Incomplete precipitation due to high solubility in the mother liquor.- Excessive solvent used for dissolution.- Premature filtration before crystallization is complete.- Product loss during transfer between vessels. | - Cool the solution for a longer duration or at a lower temperature (e.g., in an ice bath or freezer).- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Ensure the solution has returned to room temperature and appears cloudy before filtration.- Rinse glassware with a minimal amount of cold solvent to recover all the product. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated (too dilute).- Inhibition of nucleation due to the presence of soluble impurities.- The chosen solvent is too effective at keeping the product dissolved, even at low temperatures. | - Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again.- Induce crystallization by scratching the inner surface of the flask with a glass rod at the air-solvent interface.- Add a seed crystal of pure this compound to the solution.- If using methanol (B129727), consider adding a small amount of a less polar co-solvent in which EDDA is insoluble, but ensure the solvents are miscible. |
| Product "Oils Out" Instead of Crystallizing | - The solution is too concentrated.- The rate of cooling is too rapid.- The melting point of the crude product is below the boiling point of the solvent, often due to significant impurities. | - Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.- Allow the solution to cool to room temperature gradually before placing it in a cold bath.- Consider purification by another method, such as column chromatography, to remove a larger portion of impurities before recrystallization. |
| Recrystallized Product is Impure (e.g., discolored, incorrect melting point) | - Co-crystallization of impurities.- Rapid crystal formation trapping impurities within the crystal lattice.- Incomplete removal of the mother liquor after filtration. | - Perform a second recrystallization of the obtained crystals.- Ensure slow cooling to allow for the formation of purer crystals.- Wash the filtered crystals with a small amount of ice-cold, fresh solvent.- Ensure the starting ethylenediamine is of high purity, as it can contain impurities like water and other polyethylene (B3416737) amines.[1] |
| "Crystal Creep" Observed | - Capillary action causing the solution to move up the crystal surfaces and evaporate, leaving solid material above the solvent level.[2] | - This is primarily a cosmetic issue and often does not significantly impact purity.[2] However, for the highest purity, the crystals that have grown above the solvent can be scraped back into the solution before filtration. A subsequent recrystallization can also be performed if purity is a major concern.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Methanol is a commonly used and effective solvent for the recrystallization of this compound.[3] It provides a good balance of dissolving the compound when hot and allowing for crystallization upon cooling.
Q2: What are the likely impurities in crude this compound?
A2: The primary impurities are likely to be unreacted starting materials (ethylenediamine and acetic acid). Since ethylenediamine is hygroscopic, water is also a common impurity.[1] Depending on the synthesis of the starting ethylenediamine, other polyethylene amines could also be present.[1] In the reaction between ethylenediamine and acetic acid, byproducts such as diacetyl ethylenediamine (DAED) could potentially form.[4]
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity can be assessed by measuring the melting point of the dried crystals. Pure this compound has a reported melting point of approximately 114°C or 118-120°C.[3][5][6][7] A broad or depressed melting point range indicates the presence of impurities. Spectroscopic methods such as ¹H NMR can also be used to identify and quantify impurities.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound should appear as colorless needles or a white to off-white crystalline solid.[3][5][6]
Q5: My recrystallized product is slightly yellow. What could be the cause?
A5: A yellow tint could be due to the presence of impurities from the starting materials or side reactions during the synthesis. If the starting ethylenediamine has a yellowish color, this can carry through to the final product. Using a small amount of activated charcoal during the recrystallization process (before hot filtration) may help to remove colored impurities.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude this compound using methanol as the solvent.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more methanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel.
-
Place a fluted filter paper in the funnel and place it on the preheated flask.
-
Quickly pour the hot solution through the filter paper to remove the charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loose stopper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold methanol.
-
Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Quantitative Data Summary
| Parameter | Value/Observation | Source(s) |
| Recrystallization Solvent | Methanol | [3] |
| Appearance of Pure Product | Colorless needles or white/off-white solid | [3][6] |
| Melting Point (Pure) | 114 °C or 118-120 °C | [5][6][7] |
| General Solubility Trend in Methanol | Solubility increases with increasing temperature. | General principle of recrystallization |
| Common Impurities | Unreacted ethylenediamine, acetic acid, water, diacetyl ethylenediamine. | [1][4] |
Visualization of the Recrystallization Workflow
References
- 1. nouryon.com [nouryon.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. globallcadataaccess.org [globallcadataaccess.org]
- 5. This compound | 38734-69-9 [chemicalbook.com]
- 6. This compound CAS#: 38734-69-9 [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature control to prevent side reactions in EDDA synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethylenediamine-N,N'-diacetic acid (EDDA). The focus is on optimizing temperature control to prevent the formation of common side products and ensure high yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during EDDA synthesis, with a focus on temperature-related causes.
Q1: My EDDA synthesis yield is significantly lower than expected. What are the likely temperature-related causes?
A1: Low yield in EDDA synthesis can often be attributed to suboptimal temperature control, which can either slow down the main reaction or promote the formation of side products. Here are the primary temperature-related factors to consider for the two main synthesis routes:
-
Chloroacetic Acid Route:
-
Initial Condensation Temperature Too Low (<40°C): The reaction rate between ethylenediamine (B42938) and chloroacetic acid may be too slow, leading to incomplete conversion of starting materials within the allotted reaction time.
-
Later Stage Temperature Too Low (<75°C): In the later stages of the reaction, a lower temperature might not provide sufficient energy to drive the reaction to completion, leaving unreacted intermediates.[1]
-
-
Strecker Synthesis Route (with Formaldehyde (B43269) and Cyanide):
-
Adduct Formation Temperature Too High (>30°C): The initial reaction between ethylenediamine and formaldehyde is exothermic. Insufficient cooling can lead to the formation of undesired side products and reduce the yield of the desired intermediate.
-
Cyanomethylation Temperature Too Low (<10°C): The reaction with cyanide may proceed too slowly, resulting in incomplete conversion.
-
Q2: I've detected impurities in my final EDDA product. How can I identify them and what temperature adjustments can I make?
A2: The presence of impurities is a common issue, often linked to incorrect temperature settings. The type of impurity can provide clues about the specific temperature deviation.
Common Impurities and Temperature-Related Causes
| Impurity/Side Product | Common Synthesis Route | Probable Temperature-Related Cause | Recommended Action |
| Glycolic Acid/Hydroxy Acetate | Chloroacetic Acid | High Temperature (>90°C) during condensation promotes the hydrolysis of chloroacetic acid.[1] | Maintain the condensation reaction temperature within the recommended 75-90°C range in the later stages.[1] |
| N-(2-aminoethyl)iminodiacetic acid (AEIDA) | Both | Localized Overheating or Prolonged High Temperature: Can lead to incomplete reaction or degradation. | Ensure uniform heating and avoid prolonged reaction times at elevated temperatures. |
| Ethylenediaminetriacetic acid (ED3A) & Ethylenediaminetetraacetic acid (EDTA) | Strecker Synthesis | High Temperature (>60°C) during cyanomethylation: Promotes over-alkylation of the ethylenediamine backbone. | Strictly control the temperature of the cyanomethylation step to remain within the 10-60°C range.[2] |
| Oligomers/Polymers | Both | Excessively High Temperatures (>100-120°C): Can initiate polymerization side reactions, especially if concentrations of reactants are high. | Adhere to the recommended temperature profiles for each synthesis route and ensure efficient stirring to prevent localized overheating. |
| Iminodiacetic Acid (IDA) | Both (Degradation) | Severe Overheating (>175-200°C): Thermal degradation of the EDDA product itself can occur at very high temperatures. | This is indicative of a major loss of temperature control. Implement failsafe temperature controls and monitoring. |
Analytical Methods for Impurity Detection
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying EDDA and its non-volatile impurities. Coupling with a Mass Spectrometer (HPLC-MS) can aid in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present. Reference spectra of common impurities can be used for identification.[3][4][5][6]
Q3: The reaction seems to stall or proceed very slowly. Could this be a temperature issue?
A3: Yes, an unexpectedly slow reaction rate is often due to insufficient temperature.
-
For the Chloroacetic Acid route, if the initial condensation temperature is below 40°C, the reaction kinetics will be slow.[1] It is recommended to maintain the initial reaction temperature between 40-70°C.[1]
-
For the Strecker Synthesis, while the initial adduct formation requires cooling, the subsequent cyanomethylation and hydrolysis steps require specific temperature ranges (e.g., 10-60°C for cyanomethylation and 90-115°C for hydrolysis) to proceed at a reasonable rate.[2]
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature profile for EDDA synthesis via the chloroacetic acid route?
A4: Based on established protocols for analogous syntheses, a two-stage temperature profile is recommended[1]:
-
Early Stage: 40-70°C for 3-5 hours.
-
Later Stage: 75-90°C for 2-4 hours. Maintaining this profile helps to ensure a good reaction rate while minimizing the hydrolysis of chloroacetic acid.[1]
Q5: What are the critical temperature control points for the Strecker synthesis of EDDA?
A5: The Strecker synthesis pathway involves several steps with distinct temperature requirements to minimize side reactions[2]:
-
Adduct Formation (Ethylenediamine + Formaldehyde): This reaction is exothermic and should be maintained below 30°C, ideally between 0-25°C, to prevent the formation of unwanted byproducts.[2]
-
Cyanomethylation: The addition of the cyanide source should be controlled to keep the temperature between 10-60°C.[2] Exceeding this range can lead to over-alkylation, producing higher substituted ethylenediamines.
-
Hydrolysis: The final hydrolysis of the nitrile groups to carboxylic acids is typically carried out at elevated temperatures, often in the range of 90-115°C, to drive the reaction to completion.[2]
Q6: How can I improve temperature monitoring and control in my reactor setup?
A6: Precise temperature control is crucial. Consider the following:
-
Calibrated Temperature Probes: Use a calibrated thermocouple or RTD probe immersed in the reaction mixture.
-
Efficient Stirring: Ensure vigorous and uniform stirring to prevent localized hot spots.
-
Controlled Heating/Cooling System: Utilize a reactor jacket with a circulating fluid controlled by a PID controller for precise temperature regulation. For exothermic steps, ensure your cooling system has sufficient capacity.
Experimental Protocols
Key Experiment: EDDA Synthesis via Chloroacetic Acid Route
Objective: To synthesize EDDA with high purity by controlling the temperature profile.
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (B78521)
-
Concentrated sulfuric or hydrochloric acid
-
Deionized water
-
Reaction vessel with overhead stirrer, thermometer, and addition funnel
Procedure:
-
In a reaction vessel, prepare a solution of sodium chloroacetate (B1199739) by neutralizing chloroacetic acid with a sodium carbonate or hydroxide solution.
-
Slowly add ethylenediamine to the vessel.
-
Control the temperature of the reaction mixture to 40-70°C and maintain for 3-5 hours with continuous stirring.[1]
-
After the initial phase, increase the temperature to 75-90°C and continue the reaction for another 2-4 hours.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture and acidify with concentrated sulfuric or hydrochloric acid to a pH of approximately 2 to precipitate the EDDA.[1]
-
Isolate the precipitated EDDA by filtration, wash with cold deionized water, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low EDDA yield.
Signaling Pathway of Temperature-Induced Side Reactions
Caption: Formation of side products due to high temperatures.
References
- 1. CN1561822A - Method for producing edible grade EDTA disodium - Google Patents [patents.google.com]
- 2. CN1388113A - Production process of ethylene diamine tetraacetic acid and its salt with hydrocyanic acid synthesis gas as raw material - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. epfl.ch [epfl.ch]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Choosing the correct solvent for EDDA-catalyzed reactions to maximize yield.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in selecting the optimal solvent for Ethylenediammonium diacetate (EDDA)-catalyzed reactions to maximize product yield.
Frequently Asked Questions (FAQs)
Q1: What is EDDA and in which reactions is it primarily used as a catalyst?
A1: EDDA is the common acronym for Ethylenediammonium diacetate, a salt formed from ethylenediamine (B42938) and acetic acid.[1][2] It functions as an effective and mild base catalyst. It is frequently used in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[1][3][4][5] It is also utilized in other reactions like the Henry reaction.[2]
Q2: Why is solvent selection so critical for the success of EDDA-catalyzed reactions?
A2: The choice of solvent is a critical parameter that can profoundly influence the reaction rate, yield, and even the reaction mechanism.[3] Solvents can affect the reaction in several ways:
-
Solubility: Ensuring that the reactants and the EDDA catalyst are sufficiently soluble is crucial for a homogeneous reaction mixture and efficient catalysis.[3]
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, such as enolates, which often accelerates the reaction rate.[3][6]
-
Catalyst Activity: The basicity and effectiveness of the EDDA catalyst can be modulated by the surrounding solvent molecules.[3]
-
Reaction Pathway: The solvent can influence which reaction pathway is favored, potentially minimizing the formation of unwanted side products.[3]
Q3: What are the main classes of solvents used for these reactions, and what are their general characteristics?
A3: Solvents for EDDA-catalyzed reactions can be broadly categorized as follows:
-
Polar Protic Solvents (e.g., Water, Ethanol): These are often considered "green" or environmentally friendly options. They can stabilize charged intermediates through hydrogen bonding and have been shown to provide good to excellent yields.[3]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can also stabilize charged intermediates and are known to facilitate very fast reaction rates and high conversions, often superior to other solvent classes.[3][7]
-
Nonpolar Solvents (e.g., Toluene): While effective, nonpolar solvents generally lead to longer reaction times compared to their polar counterparts, though they can still produce high yields.[3][7]
-
Solvent-Free Conditions: Remarkably, EDDA-catalyzed Knoevenagel condensations can be run under solvent-free conditions, which often results in very fast reactions, excellent yields, and a simplified workup.[1]
-
Ionic Liquids: These are used as green, recyclable alternatives to traditional organic solvents and have been shown to provide high yields and fast reaction times in EDDA-catalyzed condensations.[5][8]
Q4: Is it possible to perform EDDA-catalyzed reactions without any solvent?
A4: Yes, a simple, efficient, and green procedure for EDDA-catalyzed Knoevenagel condensation has been developed under solvent-free conditions at room temperature.[1] This method offers significant advantages, including a simple procedure, mild conditions, rapid reactions (1–45 min), and excellent yields. Furthermore, the catalyst can often be reused for several runs without a significant drop in activity.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
Q5: My reaction is not working or the yield is very low. What are the first things I should check?
A5: When encountering low or no product yield, a systematic approach is crucial. The primary factors to investigate are reactant and catalyst quality, and reaction conditions.[9][10]
-
Catalyst Inactivity: Ensure your EDDA catalyst is pure and has been stored correctly in an airtight container.[11] Consider preparing a fresh batch if there is any doubt.
-
Reagent Purity: Verify the purity of your aldehyde/ketone and active methylene compound. Impurities can inhibit the catalyst or participate in side reactions.[9]
-
Insufficient Reaction Time: Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to ensure it has reached completion.[9][12]
-
Suboptimal Temperature: While many EDDA-catalyzed reactions proceed at room temperature, some substrate combinations may require gentle heating to overcome the activation energy. Conversely, excessive heat can promote side reactions.[9]
Caption: A decision tree for troubleshooting low-yield EDDA-catalyzed reactions.
Q6: My starting materials are not fully dissolving in the chosen solvent. How does this affect the yield and what should I do?
A6: Poor solubility is a major cause of low yield as it prevents the reactants and catalyst from interacting effectively in a homogeneous phase.[3]
-
Solution 1: Solvent Screening: If reactants have poor solubility, you must screen other solvents.[13] If you started with a nonpolar solvent like toluene, try a polar aprotic solvent like DMF or acetonitrile, or a polar protic one like ethanol. A good starting point is to find a solvent that readily dissolves all reaction components at room temperature.
-
Solution 2: Co-solvents: Using a mixture of solvents can sometimes improve solubility where a single solvent fails.[13]
-
Solution 3: Increase Temperature: Gently heating the reaction mixture can improve solubility, but this must be balanced against the risk of promoting side reactions.[13]
Q7: I'm observing the formation of multiple side products. Can the solvent be the cause?
A7: Yes, the solvent can influence reaction selectivity. Side reactions, such as the self-condensation of the starting aldehyde or ketone, can compete with the desired reaction.[4][9] A solvent that preferentially stabilizes the transition state of the desired Knoevenagel condensation can help minimize these competing pathways. If you observe significant side products, consider switching solvent classes. For example, moving from a protic solvent to a polar aprotic solvent like DMF has been shown to improve selectivity in some cases.[7]
Data on Solvent Effects
The selection of a solvent has a quantifiable impact on reaction yield and time. The following table summarizes results for the Knoevenagel condensation reaction under various catalytic and solvent conditions.
| Catalyst | Solvent Type | Solvent(s) | Time | Conversion/Yield | Reference |
| Hydrotalcite | Polar Aprotic | DMF | 15 min | 81-99% | [3][7] |
| Hydrotalcite | Nonpolar | Toluene, Diethyl Ether | Hours | 61-99% | [7] |
| Hydrotalcite | Polar Protic | Methanol (B129727) | - | Slow, Poor Conversion | [3][7] |
| EDDA | Solvent-Free | None | 1-45 min | Excellent Yields | [1] |
| EDDA | Ionic Liquid | [bmim]BF₄ | 10-60 min | 91-98% | [5] |
| Catalyst-Free | Polar Protic | Water | 20 min - 18 h | High Yields (~93%) | [3] |
Experimental Protocols
Protocol 1: Preparation of EDDA Catalyst (Ethylenediammonium diacetate)
This protocol provides a method for synthesizing the EDDA catalyst.[2][14]
-
Charge a 250-mL round-bottomed flask equipped with a stirring bar and a pressure-equalizing addition funnel with dry ethylenediamine (12.0 g, 0.20 mol) and 100 mL of dry ether.
-
Place the flask in an ice bath to cool.
-
Prepare a solution of glacial acetic acid (24.0 g, 0.40 mol) in 20 mL of dry ether.
-
Add the acetic acid solution dropwise to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.
-
After the addition is complete, leave the reaction mixture to crystallize. For higher yields, store at 4°C for 14 hours.[14]
-
Collect the resulting white crystals by suction filtration and wash them with cold ether.
-
For purification, the crystals can be recrystallized from methanol to yield pure EDDA as white needles.[2][14]
Protocol 2: General Procedure for EDDA-Catalyzed Knoevenagel Condensation
This protocol provides a general starting point for performing a Knoevenagel condensation using EDDA. Optimization of substrate ratios, catalyst loading, and temperature may be required.
-
Solvent-Based Method (e.g., using Ethanol):
-
To a round-bottomed flask, add the aldehyde (1.0 mmol), the active methylene compound (1.0-1.2 mmol), and EDDA (0.01-0.20 mmol, 1-20 mol%).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by removing the solvent under reduced pressure and purifying the residue via recrystallization or column chromatography.
-
-
Solvent-Free Method: [1]
-
In a flask or vial, mix the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and EDDA (0.01 mmol, 1 mol%).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solid product can typically be purified by recrystallization from a suitable solvent like ethanol.
-
Caption: A general workflow for selecting an optimal solvent system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in EDDA-catalyzed domino reactions.
Welcome to the technical support center for troubleshooting low yields in ethylenediamine (B42938) diacetate (EDDA)-catalyzed domino reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the EDDA-catalyzed domino reaction for the synthesis of polycyclic compounds like tetrahydroquinolines?
A1: The EDDA-catalyzed domino reaction, particularly for the synthesis of tetrahydroquinolines from 1,3-dicarbonyls and aminobenzaldehydes, is a multi-step process that proceeds in a single pot. EDDA, a bifunctional Brønsted acid-base catalyst, plays a crucial role in facilitating this cascade. The generally accepted mechanism involves an initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the aminobenzaldehyde. This is followed by an intramolecular hetero-Diels-Alder reaction.[1][2]
Q2: My reaction is not proceeding at all, or the yield is extremely low. What are the most critical initial checks?
A2: When facing a complete lack of reactivity or negligible yields, it is essential to systematically verify the foundational aspects of your experimental setup. First, confirm the purity and integrity of your starting materials and the EDDA catalyst. Ensure that all glassware was meticulously cleaned and dried to prevent any quenching of the reaction by impurities. Re-verify all calculations for reagent stoichiometry and concentration. Finally, confirm that the reaction was conducted under the specified atmosphere, as some components may be sensitive to air or moisture.
Q3: I observe the formation of multiple products or unexpected side products. How can this be addressed?
A3: The formation of multiple products often points to issues with reaction selectivity. This can be influenced by the regioselectivity of the initial nucleophilic attack and subsequent cyclization steps. To improve selectivity, consider adjusting the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures could lead to the thermodynamically favored product. Additionally, the choice of solvent can significantly impact selectivity. Experimenting with solvents of varying polarity may help to favor the desired reaction pathway.
Q4: How can I confirm if my EDDA catalyst is active?
A4: To verify the activity of your EDDA catalyst, you can run a well-established, high-yielding model reaction under previously reported conditions. For instance, the condensation of dimedone, an aldehyde, and malononitrile (B47326) to form tetrahydrobenzo[b]pyrans is known to proceed efficiently with EDDA.[2] Successful replication of the expected high yield would confirm the catalyst's activity.
Troubleshooting Guide for Low Yields
Low yields in EDDA-catalyzed domino reactions can arise from several factors related to the catalyst, substrates, and reaction conditions. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Catalyst-Related Problems
| Potential Cause | Troubleshooting Steps | Underlying Rationale |
| Catalyst Deactivation | - Use fresh, high-purity EDDA. - Store EDDA in a desiccator to prevent hydration. - Consider catalyst regeneration if applicable (though fresh catalyst is often preferable). | Amine-based catalysts like EDDA can be deactivated by strong electrophiles or acidic impurities.[3][4][5][6] |
| Insufficient Catalyst Loading | - Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).[7] | The catalytic cycle may be slow, and a higher catalyst concentration can increase the overall reaction rate. |
| Poor Catalyst Solubility | - Choose a solvent in which EDDA is at least partially soluble at the reaction temperature. - Consider using a co-solvent system to improve solubility. | For the catalyst to be effective, it must be able to interact with the substrates in the solution phase. |
Issue 2: Substrate-Related Problems
| Potential Cause | Troubleshooting Steps | Underlying Rationale |
| Low Substrate Purity | - Purify starting materials (e.g., via recrystallization or chromatography). - Confirm purity by NMR, GC-MS, or other analytical techniques. | Impurities can interfere with the catalytic cycle or lead to the formation of byproducts. |
| Steric Hindrance | - If possible, use less sterically hindered substrates. - Increase reaction temperature or time to overcome higher activation energy. | Bulky substituents on the substrates can sterically hinder the approach of the catalyst and other reactants. |
| Poor Substrate Electronics | - For Knoevenagel/hetero-Diels-Alder reactions, electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally improve reactivity.[8] | The electronic nature of the substrates is critical for the frontier molecular orbital interactions that govern the cycloaddition step. |
Issue 3: Reaction Condition-Related Problems
| Potential Cause | Troubleshooting Steps | Underlying Rationale |
| Suboptimal Solvent | - Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol).[9] | Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.[9][10] |
| Incorrect Temperature | - Systematically vary the reaction temperature (e.g., room temperature, 50 °C, reflux).[11] | Higher temperatures can increase reaction rates but may also lead to byproduct formation or catalyst degradation.[12][11] An optimal temperature is often required. |
| Insufficient Reaction Time | - Monitor the reaction progress over a longer period using TLC or GC-MS. | Domino reactions are multi-step processes and may require extended reaction times to go to completion. |
| Presence of Water or Air | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | Water can hydrolyze intermediates, and oxygen can lead to oxidative side reactions. |
Experimental Protocols
General Protocol for EDDA-Catalyzed Synthesis of Tetrahydroquinolines
This protocol is a general guideline for the domino Knoevenagel/hetero-Diels-Alder reaction between a 1,3-dicarbonyl compound and an aminobenzaldehyde derivative.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the aminobenzaldehyde (1.0 mmol), and EDDA (0.2 mmol, 20 mol%).
-
Flush the flask with an inert atmosphere (nitrogen or argon).
-
Add the chosen anhydrous solvent (e.g., acetonitrile, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., reflux).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low yields.
Proposed EDDA Catalytic Cycle
References
- 1. Collection - Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γâNitroaldehydes - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. ajpojournals.org [ajpojournals.org]
- 12. researchgate.net [researchgate.net]
Stability of ethylenediamine diacetate under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ethylenediamine (B42938) diacetate under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing ethylenediamine diacetate?
This compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[2] For long-term storage, a temperature of -20°C is recommended.[3]
Q2: Is this compound sensitive to air or moisture?
Yes, this compound is hygroscopic and can absorb moisture and carbon dioxide from the air, which may lead to the formation of non-volatile carbonates.[1] Therefore, it is essential to handle the compound in a dry environment and store it in an airtight container.[2]
Q3: What happens when this compound is heated?
Q4: Is this compound light sensitive?
Specific photostability data for this compound is limited. However, studies on the related compound, ethylenediaminetetraacetic acid (EDTA), indicate that its photodegradation is influenced by factors such as pH and the presence of metal ions. The degradation of Fe(III)-EDTA complexes, for instance, is pH-dependent.[6][7] Given these findings, it is advisable to protect this compound from prolonged exposure to light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption due to improper storage. | Store in a desiccator or a dry box. Ensure the container is always tightly sealed after use. Consider vacuum drying if appropriate.[2] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions and handling procedures. Perform a purity check on the stored material using a suitable analytical method. |
| Formation of unknown impurities in formulations | Incompatibility with other components or degradation under experimental conditions. | Conduct compatibility studies with other excipients. Perform forced degradation studies to identify potential degradation products and pathways. |
Stability Summary
The following table summarizes the known stability characteristics of this compound based on available data.
| Condition | Stability Profile | Recommendations |
| Temperature | Stable under recommended cool conditions. A phase transition occurs at ~75°C.[2] Potential for thermal degradation at elevated temperatures. | Store at recommended temperatures (-20°C for long-term). Avoid excessive heat. |
| Light | Potential for photodegradation, inferred from data on related compounds. | Store in a light-protected container. |
| Air/Moisture | Hygroscopic; absorbs moisture and CO2 from the air.[1] Stable when stored in an airtight container.[2] | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. |
| pH (in solution) | Stability in solution is likely pH-dependent, as seen with related compounds like EDTA.[6][7] | Characterize the stability of aqueous solutions across a relevant pH range for your application. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods.[8][9][10][11] The following is a representative protocol for this compound.
1. Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
2. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid-state at 80°C for 48 hours.
- Photostability: Expose the solid and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
- For each stress condition, subject a sample of the stock solution and a sample of the solid material to the specified conditions.
- Maintain a control sample at ambient temperature, protected from light.
4. Analytical Method:
- Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), to separate and quantify the parent compound and any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
5. Data Analysis:
- Calculate the percentage degradation of this compound under each stress condition.
- Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Sciencemadness Discussion Board - EDDA - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | 38734-69-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of reactants in EDDA-catalyzed syntheses.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during EDDA-catalyzed syntheses, with a particular focus on resolving reactant solubility issues. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is EDDA, and what is its primary role in organic synthesis?
A1: EDDA stands for ethylenediamine (B42938) diacetate. It is a versatile catalyst, often used in condensation reactions like the Knoevenagel condensation.[1] In these reactions, EDDA, a weakly basic amine, facilitates the deprotonation of an active methylene (B1212753) compound, which then acts as a nucleophile.
Q2: I am observing low to no product formation in my EDDA-catalyzed reaction. What are the common causes?
A2: Low yields in EDDA-catalyzed reactions can stem from several factors. One of the most common issues is the poor solubility of one or more reactants in the chosen solvent. Other potential causes include catalyst deactivation, inappropriate reaction temperature, or the presence of impurities. Addressing reactant solubility is often the first and most critical step in troubleshooting.
Q3: How does reactant solubility impact the reaction rate and overall yield?
A3: For a reaction to occur, the reactant molecules must be able to collide with each other in the same phase.[2] If one or more reactants have poor solubility in the reaction solvent, their concentration in the solution phase will be low, leading to a significantly reduced reaction rate and, consequently, a lower overall yield. In many cases, insoluble reactants may not react at all in solution-based synthesis.[3]
Q4: Are there any alternatives to traditional organic solvents for EDDA-catalyzed reactions, especially when dealing with poorly soluble reactants?
A4: Yes, ionic liquids have been successfully used as "green" recyclable alternatives to volatile organic solvents in EDDA-catalyzed Knoevenagel condensations.[1][2] Ionic liquids are often capable of dissolving a wide range of organic compounds and can lead to faster reaction times and higher yields.[1] Additionally, solvent-free reaction conditions, such as using high-temperature ball milling, have been shown to be effective for reactions involving insoluble starting materials.[3]
Troubleshooting Guide: Addressing Reactant Solubility Issues
Issue 1: One or more of my reactants are not dissolving in the chosen solvent.
This is a common problem, especially when working with structurally complex aldehydes or active methylene compounds.
Root Cause Analysis Workflow
Caption: Workflow for diagnosing and addressing reactant insolubility.
Solutions:
-
Rational Solvent Selection: The principle of "like dissolves like" is the cornerstone of solvent selection. If your reactant is non-polar, a non-polar solvent should be your first choice. Conversely, polar reactants will dissolve better in polar solvents.
-
Employing Co-solvents: If a single solvent is not effective, a mixture of solvents, or a co-solvent system, can be used. Adding a small amount of a co-solvent can significantly increase the solubility of a poorly soluble compound.[4] For example, if your primary solvent is water, adding a miscible organic solvent like ethanol (B145695) or isopropanol (B130326) can help dissolve a non-polar reactant.
-
Temperature Adjustment: For many organic compounds, solubility increases with temperature.[5] Gently heating the reaction mixture can help dissolve the reactants. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants and catalyst.
Issue 2: My reactants are partially soluble, but the reaction is sluggish and gives a low yield.
Even partial solubility can be a significant barrier to achieving an efficient reaction.
Troubleshooting Workflow for Sluggish Reactions
Caption: Decision tree for optimizing a sluggish EDDA-catalyzed reaction.
Solutions:
-
Solvent Screening: A systematic screening of solvents can identify a more suitable medium for your reaction. The following table provides a starting point for solvent selection based on the general polarity of reactants.
-
Ionic Liquids: Consider replacing the traditional organic solvent with an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄).[1] These have been shown to be effective for EDDA-catalyzed Knoevenagel condensations, often leading to higher yields and faster reactions.[1]
-
Solvent-Free Conditions: For reactants that are particularly difficult to dissolve, a solvent-free approach using ball milling can be highly effective.[3] This technique uses mechanical energy to drive the reaction in the solid state.
Data Presentation: Solubility of Common Reactants
The following table summarizes the solubility of common reactants used in EDDA-catalyzed syntheses in various organic solvents. This data can guide your initial solvent selection. "Miscible" indicates that the substances mix in all proportions.
| Reactant | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Benzaldehyde (B42025) | Water | 0.6 | 20 | [6] |
| Ethanol | Miscible | Room Temp | [6] | |
| Diethyl Ether | Miscible | Room Temp | [6] | |
| Chloroform | Highly Soluble | Room Temp | [7] | |
| Ethyl Acetate | Highly Soluble | Room Temp | [7] | |
| Malononitrile (B47326) | Water | 13.3 | 20 | [8] |
| Ethanol | Soluble | Room Temp | ||
| Diethyl Ether | Soluble | Room Temp | ||
| Benzene | Soluble | Room Temp | [9] | |
| Acetone | Soluble | Room Temp | [9] | |
| Ethyl Acetoacetate | Water | 12.5 | Room Temp | |
| Ethanol | Miscible | Room Temp | ||
| Diethyl Ether | Miscible | Room Temp | ||
| Diethyl Malonate | Water | Slightly Soluble | Room Temp | |
| Ethanol | Miscible | Room Temp | ||
| Diethyl Ether | Miscible | Room Temp |
Experimental Protocols
Protocol 1: Rapid Solubility Assessment
This protocol provides a quick and efficient method to screen the solubility of a reactant in various solvents.
Materials:
-
Reactant of interest
-
A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Add a small, pre-weighed amount of the solid reactant (e.g., 10 mg) to a series of labeled vials.
-
Solvent Addition: To the first vial, add a measured volume of the first test solvent (e.g., 0.1 mL).
-
Mixing: Vigorously mix the vial using a vortex mixer for 30-60 seconds.
-
Observation: Observe the mixture. If the solid has completely dissolved, the reactant is considered soluble at that concentration.
-
Incremental Solvent Addition: If the solid has not completely dissolved, add another increment of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps.
-
Determination of Solubility: Continue adding the solvent in increments until the solid is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent used.
-
Repeat for Other Solvents: Repeat steps 2-6 for each of the selected test solvents.
-
Temperature Effect (Optional): If a reactant is insoluble at room temperature, gently warm the vial in a water bath and observe any changes in solubility.
Protocol 2: EDDA-Catalyzed Synthesis of 2-Benzylidenemalononitrile with a Co-Solvent System
This protocol demonstrates the use of a co-solvent system to address the limited solubility of benzaldehyde in water.
Materials:
-
Benzaldehyde
-
Malononitrile
-
EDDA (Ethylenediammonium diacetate)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
Procedure:
-
Reactant and Catalyst Setup: In a round-bottom flask, combine malononitrile (1.0 eq) and EDDA (0.1 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., a 1:1 v/v ratio) to the flask. The total volume of the solvent should be sufficient to create a stirrable mixture.
-
Dissolution: Stir the mixture until the malononitrile and EDDA are fully dissolved.
-
Addition of Aldehyde: Slowly add benzaldehyde (1.0 eq) to the reaction mixture while stirring.
-
Reaction: Continue stirring the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the product often precipitates from the solution. The solid product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
Reaction Monitoring and Optimization Workflow
Caption: A workflow for monitoring and optimizing an EDDA-catalyzed reaction.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. A Solvent Selection Framework for Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedure for removing ethylenediamine diacetate catalyst from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the work-up procedure for removing ethylenediamine (B42938) diacetate (EDDA) catalyst from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of ethylenediamine diacetate (EDDA) that are relevant for its removal?
A1: Understanding the properties of EDDA is crucial for selecting an appropriate work-up procedure. EDDA is a salt formed from a weak base (ethylenediamine) and a weak acid (acetic acid).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 180.2 g/mol | [1] |
| Melting Point | 118-120 °C | [1][2] |
| Solubility | Soluble in water.[1] Soluble in chloroform, dichloromethane, ethyl acetate, and toluene.[2][3] | [1][2][3] |
| Appearance | Off-white solid.[2][3] | [2][3] |
These properties indicate that EDDA has significant polarity and is soluble in both aqueous and some organic solvents, which will influence the choice of extraction and purification methods.
Q2: What is the first step I should consider for removing the EDDA catalyst after my reaction is complete?
A2: The initial and simplest approach is typically an aqueous wash of the reaction mixture. Given that EDDA is soluble in water, this can effectively remove a significant portion of the catalyst from an organic reaction mixture.[1]
Q3: My product is also water-soluble. How can I remove EDDA in this case?
A3: If your product has low solubility in organic solvents and is water-soluble, an aqueous wash is not suitable. In this scenario, other techniques such as column chromatography or recrystallization of your product from a suitable solvent system should be considered. The choice of solvent for recrystallization will depend on the solubility differences between your product and EDDA.
Q4: Can I use an acidic or basic wash to remove EDDA?
A4: Yes, acid-base extraction can be a highly effective method. Since ethylenediamine is basic, washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the ethylenediamine part of the catalyst, forming a salt that is highly soluble in the aqueous phase. Conversely, a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) can deprotonate the acetic acid part, also increasing its aqueous solubility.[4] The choice between an acidic or basic wash will depend on the stability of your product under these conditions.
Troubleshooting Guide
Issue 1: The EDDA catalyst precipitates out during the reaction. What should I do?
-
Possible Cause: The solvent system may not be optimal for keeping the catalyst dissolved at the reaction concentration and temperature.
-
Solution:
-
Consider adding a co-solvent to increase the solubility of EDDA.
-
If the reaction conditions permit, a slight increase in temperature might help keep the catalyst in solution.
-
If the catalyst precipitates at the end of the reaction upon cooling, this can be advantageous. You may be able to remove the catalyst by filtration before proceeding with the rest of the work-up.
-
Issue 2: After an aqueous wash, I still see impurities in my product that I suspect is residual EDDA.
-
Possible Cause: A single aqueous wash may not be sufficient to remove all of the EDDA, especially if the partition coefficient between the organic and aqueous phases is not overwhelmingly in favor of the aqueous phase.
-
Solution:
-
Perform multiple sequential aqueous washes (e.g., 3 x 50 mL of water for a 100 mL reaction volume).
-
Consider using a dilute acid wash (e.g., 1M HCl) followed by a brine wash to more effectively remove the basic catalyst and break any emulsions.[4]
-
If the product is stable, a wash with saturated sodium bicarbonate solution can also be effective.[4]
-
Issue 3: I am unable to separate the aqueous and organic layers after washing.
-
Possible Cause: Emulsion formation is a common issue, particularly when basic compounds like ethylenediamine are present.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.
-
Experimental Protocols
Protocol 1: General Aqueous Work-up for EDDA Removal
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the product is soluble in it.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing step with water (2-3 times).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[5]
Protocol 2: Acidic Wash for EDDA Removal
-
Follow steps 1-3 from Protocol 1.
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl) and shake the separatory funnel.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Proceed with steps 9 and 10 from Protocol 1.[4]
Visualization
Below is a workflow diagram illustrating the general decision-making process for removing this compound catalyst from a reaction mixture.
Caption: Decision workflow for EDDA catalyst removal.
References
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Ethylenediamine Diacetate and Piperidine Acetate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in chemical synthesis, directly impacting reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of two commonly used amine-based catalysts, Ethylenediamine (B42938) Diacetate (EDDA) and Piperidine (B6355638) Acetate (B1210297), with a focus on their application in the Knoevenagel condensation—a fundamental carbon-carbon bond-forming reaction.
Overview of Catalysts
Ethylenediamine Diacetate (EDDA) is a salt derived from the primary diamine, ethylenediamine, and acetic acid. It is recognized for its efficacy in various condensation reactions.[1] A notable advantage is its potential for reuse, aligning with the principles of green chemistry.[2]
Piperidine Acetate , formed from the secondary amine piperidine and acetic acid, is a classic catalyst for the Knoevenagel condensation.[3][4] Piperidine itself is a widely used weak base in organic synthesis, capable of acting as both a Brønsted base and a nucleophilic catalyst through the formation of iminium ion intermediates.[3][5]
Performance in Knoevenagel Condensation
Direct comparative studies under identical conditions are scarce in the literature. However, by analyzing data from separate, analogous reactions, we can infer the relative catalytic efficiencies. The Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds serves as a reliable benchmark.
One study highlights that for the condensation involving citronellal, EDDA is the "best catalyst," noting that piperidine acetate leads to the formation of side products.[6] Further data from various studies on the condensation of aromatic aldehydes with active methylene compounds are summarized below to provide a broader perspective.
Table 1: Catalytic Performance Data for EDDA and Piperidine Acetate in Knoevenagel Condensations
| Catalyst | Aldehyde | Active Methylene Cmpd. | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| This compound (EDDA) | Aromatic Aldehydes | 2,4-Thiazolidinedione (B21345) | Solvent-free | 80 | 10-30 min | 88-96 | [1] |
| This compound (EDDA) | Benzaldehyde | Malononitrile | [bmim]BF4 (Ionic Liquid) | Room Temp. | 10 min | 98 | [2] |
| Piperidine Acetate | Aromatic Aldehydes | Ethyl Cyanoacetate | Benzene (reflux) | ~80 | 1.5 - 2 h | High | [7] |
| Piperidine Acetate | 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol (B145695) | Not stated | Not stated | High | [4] |
| Piperidine Acetate | Benzaldehyde | Diethyl Malonate | Not stated | 80 | 1.5 h | 85 | [3] |
Analysis: The available data suggests that EDDA can be a highly efficient catalyst, particularly under solvent-free conditions or in ionic liquids, often resulting in excellent yields within very short reaction times.[1][2] Piperidine acetate also demonstrates robust performance, reliably yielding high product conversion, though sometimes over longer reaction periods compared to EDDA under specific optimized conditions.[3][7] The choice of solvent and reaction conditions appears to play a significant role in the performance of both catalysts.
Mechanism of Action in Knoevenagel Condensation
Both catalysts operate through a similar mechanistic framework typical for amine-catalyzed Knoevenagel condensations. The reaction can proceed via two primary pathways:
-
Iminium Ion Pathway: The amine catalyst (primary or secondary) reacts with the aldehyde to form a more electrophilic iminium ion. This intermediate then readily reacts with the enolate of the active methylene compound.[8][9]
-
Enolate Pathway: The amine acts as a Brønsted base, deprotonating the active methylene compound to form a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde.[8][9]
Primary amines like ethylenediamine can form Schiff-base intermediates, while secondary amines like piperidine generate iminium ions.[10] This subtle mechanistic difference can influence reaction rates and selectivity.
Experimental Protocols
Below is a representative experimental protocol for a Knoevenagel condensation, which can be adapted for either catalyst.
Representative Protocol: Synthesis of 5-arylidene-2,4-thiazolidinediones using EDDA [1]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), 2,4-thiazolidinedione (10 mmol), and this compound (EDDA) (0.5 mmol, 5 mol%).
-
Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 10-30 minutes), cool the reaction mixture to room temperature.
-
Isolation: Add ethanol to the solidified product and stir for 5 minutes.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If necessary, the crude product can be further purified by recrystallization from hot ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 10. tandfonline.com [tandfonline.com]
Stability constants of metal-EDDA complexes compared to metal-EDTA complexes.
A Comparative Guide to the Stability of Metal-EDDA and Metal-EDTA Complexes
For researchers, scientists, and professionals in drug development, the choice of a chelating agent is a critical decision influenced by the stability of the metal complexes formed. This guide provides an objective comparison of the stability constants of metal complexes with ethylenediamine-N,N'-diacetic acid (EDDA) and ethylenediaminetetraacetic acid (EDTA), supported by experimental data and detailed methodologies.
Data Presentation: Comparative Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for a range of divalent and trivalent metal ions with EDDA and EDTA.
| Metal Ion | EDDA (log K) | EDTA (log K) |
| Ca(II) | 3.6 | 10.7 |
| Mg(II) | - | 8.7 |
| Mn(II) | 7.2 | 14.0 |
| Fe(II) | - | 14.3 |
| Co(II) | 10.7 | 16.3 |
| Ni(II) | 13.5 | 18.6 |
| Cu(II) | 16.2 | 18.8 |
| Zn(II) | 10.9 | 16.5 |
| Cd(II) | 9.0 | 16.5 |
| Pb(II) | 10.3 | 18.0 |
| Fe(III) | 19.8 | 25.1 |
| Al(III) | - | 16.1 |
| Cr(III) | - | 23.0 |
Note: The stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted literature values under standard conditions.
Analysis of Stability Data
From the data presented, it is evident that for the listed metal ions, EDTA consistently forms more stable complexes than EDDA, as indicated by the significantly higher log K values. This is attributed to the greater number of donor atoms in EDTA (a hexadentate ligand with two nitrogen and four carboxylate groups) compared to EDDA (a tetradentate ligand with two nitrogen and two carboxylate groups). The ability of EDTA to form more chelate rings around a metal ion results in a more stable complex, a phenomenon known as the chelate effect.
Experimental Protocols
The determination of stability constants is crucial for understanding the behavior of chelating agents. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
This method is widely used to determine the stability constants of metal complexes.[1][2][3] It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added.
Materials and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffer solutions.
-
Constant temperature water bath.
-
Burette, pipettes, and volumetric flasks.
-
Stock solution of the metal salt (e.g., metal nitrate (B79036) or perchlorate).
-
Stock solution of the ligand (EDDA or EDTA).
-
Standardized solution of a strong acid (e.g., HClO₄).
-
Standardized carbonate-free solution of a strong base (e.g., NaOH).
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄).
Procedure:
-
Solution Preparation: Prepare the following solutions in a thermostatted vessel, maintaining a constant ionic strength with the inert salt:
-
A solution of the strong acid.
-
A solution of the strong acid and the ligand.
-
A solution of the strong acid, the ligand, and the metal salt.
-
-
Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.
-
Data Analysis (Bjerrum's Method):
-
Plot the pH readings against the volume of base added for each titration to obtain titration curves.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) at various pH values.
-
Calculate the average number of ligands bound per metal ion (n̄) at corresponding pH values.
-
The formation curve is obtained by plotting n̄ against the negative logarithm of the free ligand concentration (pL).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (e.g., K₁ at n̄ = 0.5, K₂ at n̄ = 1.5).
-
Spectrophotometry (Job's Method of Continuous Variation)
This method is suitable when the formation of a metal-ligand complex results in a significant change in the solution's absorbance.[4][5][6]
Materials and Reagents:
-
UV-Vis spectrophotometer.
-
Cuvettes with a known path length.
-
Stock solutions of the metal salt and the ligand of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total molar concentration of the metal and ligand constant. The total volume of each solution should also be constant.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. Measure the absorbance of each prepared solution at this λ_max.
-
Data Analysis:
-
Plot the measured absorbance against the mole fraction of the ligand.
-
The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data of the solutions.
-
Mandatory Visualization
Caption: Logical relationship of metal chelation by EDDA and EDTA.
Caption: Experimental workflow for potentiometric determination of stability constants.
References
Comparative Analysis of EDDA and EDDHA for Iron Chelation in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate iron chelator is a critical decision in the development of therapies for iron overload disorders and other conditions where iron dysregulation is a factor. This guide provides a comparative analysis of two aminopolycarboxylic acid chelators: ethylenediamine-N,N'-diacetic acid (EDDA) and ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA). While EDDHA is well-characterized, particularly in agricultural applications, data on EDDA's efficacy as an iron chelator in biological systems is notably scarce. This guide summarizes the existing experimental data, outlines necessary experimental protocols for a comprehensive comparison, and highlights the current knowledge gaps to guide future research.
Overview of Iron Chelators
Iron is an essential element for numerous biological processes, but its excess can be toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage. Iron chelators are molecules that bind to iron, forming a stable, non-toxic complex that can be excreted from the body. An ideal iron chelator for clinical use should possess high affinity and selectivity for iron(III), good oral bioavailability, low toxicity, and the ability to penetrate target cells.
EDDHA: A High-Affinity Iron Chelator
EDDHA is a hexadentate chelating agent known for its high affinity for ferric iron (Fe³⁺). It exists as several isomers, with the ortho-ortho (o,o-EDDHA) isomer forming the most stable complex with iron. This stability is attributed to its ability to form six coordinate bonds with the iron ion, effectively protecting it from hydrolysis and precipitation, especially at neutral and alkaline pH.
Performance and Efficacy of EDDHA
The stability of the Fe-EDDHA complex is highly pH-dependent. The ortho-ortho isomer of EDDHA is particularly effective at chelating iron across a broad pH range, including the physiological pH of 7.4.[1][2][3] This is a significant advantage over other chelators like EDTA, which are less effective at this pH.[2][4][5] The high stability of the o,o-EDDHA-Fe complex makes it a valuable tool in agricultural settings to prevent iron chlorosis in plants grown in alkaline soils.[2][4][6]
While extensively studied in plants, the application of EDDHA in human biological systems is less documented. However, its high affinity for iron suggests potential for therapeutic use in iron overload conditions.
EDDA: An Understudied Potential Iron Chelator
Ethylenediamine-N,N'-diacetic acid (EDDA) is a structurally simpler aminopolycarboxylic acid. Despite its structural similarity to the well-known chelator EDTA, there is a significant lack of published research on the iron-chelating properties of EDDA in biological systems. Its potential as a therapeutic iron chelator remains largely unexplored. Based on its structure, it is expected to be a tetradentate ligand for iron.
Comparative Data on Iron Chelation
Due to the limited data available for EDDA's iron chelation capabilities in biological contexts, a direct quantitative comparison with EDDHA is challenging. The following table summarizes the available information and highlights the existing knowledge gaps.
| Property | EDDA (Ethylenediamine-N,N'-diacetic acid) | EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) |
| Molar Mass ( g/mol ) | 176.17 | 360.36 |
| Structure | Tetradentate ligand | Hexadentate ligand (o,o isomer)[1] |
| Iron(III) Stability Constant (log K) | Data not available | ~33.9 (o,o-EDDHA) |
| Effective pH Range for Iron Chelation | Data not available | 4.0 - 9.0 (o,o-EDDHA)[4] |
| Oral Bioavailability | Data not available | Data not available for humans |
| Toxicity Profile | Data not available for iron chelation therapy | Generally considered low toxicity in agricultural use.[7] Human toxicity data is limited. |
| Clinical Applications | None reported for iron chelation | None reported for human therapy; widely used in agriculture.[4][7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for chelators like EDDHA involves the sequestration of free or loosely bound iron, preventing it from participating in harmful redox reactions, such as the Fenton reaction, which generates highly toxic hydroxyl radicals.
References
- 1. mdpi.com [mdpi.com]
- 2. How to choose an Iron chelate? - Van Iperen International [vaniperen.com]
- 3. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 5. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. zen-bio.com [zen-bio.com]
Validation of experimental results using ethylenediamine diacetate through spectroscopic analysis.
A Comparative Guide to the Spectroscopic Validation of Ethylenediamine (B42938) Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethylenediamine diacetate (EDDA), a versatile chelating agent and catalyst, with alternative compounds. It includes detailed experimental data and protocols to assist researchers in the validation of experimental results through comprehensive spectroscopic analysis.
Introduction to this compound (EDDA)
This compound (EDDA) is an organic compound frequently utilized in scientific research and industrial applications. It functions as an effective catalyst in various organic syntheses, including domino reactions and the creation of biologically significant molecules.[1][2] Furthermore, due to its strong metal-chelating properties, EDDA is investigated for its potential in treating conditions associated with metal ion imbalance and as a volatile buffer in native mass spectrometry to enhance the resolution of protein complexes.[1]
Spectroscopic analysis is crucial for verifying the successful synthesis and purity of EDDA. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unambiguous structural confirmation and are vital for characterizing its coordination complexes.[1] This guide details the application of these methods for the validation of EDDA and compares its performance and spectroscopic fingerprint to Ethylenediaminetetraacetic acid (EDTA), a structurally related and widely used chelating agent.
Spectroscopic Validation of Experimental Results
The validation of a synthesized compound like EDDA is a multi-step process that involves purification, characterization, and confirmation of its chemical structure. Spectroscopic methods are central to this workflow, providing detailed information about the molecular structure and purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For EDDA, ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of chemically distinct carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of EDDA shows characteristic absorption bands corresponding to N-H bonds of the ammonium (B1175870) groups, C-H bonds of the ethyl and methyl groups, and the C=O and C-O bonds of the acetate (B1210297) groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. The exact mass can be used to confirm the elemental composition of the synthesized compound.[3]
UV-Visible (UV-Vis) and Raman Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the formation of metal-EDDA complexes, as coordination often leads to a change in the solution's absorption spectrum.[1] Raman spectroscopy provides information on molecular vibrations and can be used to study the structure of EDDA and its complexes, offering complementary data to IR spectroscopy.[4][5]
Data Presentation: Spectroscopic Signatures
The following table summarizes the key spectroscopic data for this compound, which serves as a reference for experimental validation.
| Spectroscopic Technique | This compound (EDDA) | Reference |
| ¹H NMR (CDCl₃, δ in ppm) | 1.90 (s, 6H, CH ₃), 3.20 (s, 4H, CH ₂), 5.75 (s, 6H, NH ₃⁺) | [3] |
| IR (KBr, cm⁻¹) | 3500–2000 (N-H stretch), 2180 (NH₃⁺), 1650 (C=O stretch), 1600–1400 (CO₂⁻) | [3] |
| Molecular Weight ( g/mol ) | 180.20 | [3] |
| Monoisotopic Mass (Da) | 180.11100700 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established organic synthesis procedures.[6][7]
-
Reaction Setup: Charge a 250-mL round-bottomed flask equipped with a stirring bar and a pressure-equalizing addition funnel with dry ethylenediamine (12.0 g, 0.20 mol) and dry ether (100 mL).
-
Addition of Acetic Acid: Add a solution of acetic acid (24.0 g, 0.40 mol) in dry ether (20 mL) dropwise to the stirred ethylenediamine solution. Maintain the temperature to prevent boiling.
-
Crystallization: Leave the reaction mixture at 4°C for 14 hours to allow for crystallization.
-
Isolation and Purification: Collect the resulting crystals by filtration, wash them with ether, and recrystallize from methanol (B129727) to yield pure EDDA.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small amount of the purified EDDA (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid EDDA sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, analyze the sample as a mull.[3]
-
Mass Spectrometry: Dissolve the sample in a suitable volatile solvent and introduce it into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization - ESI).
Comparison with an Alternative: Ethylenediaminetetraacetic acid (EDTA)
EDTA is a widely used aminopolycarboxylic acid and a potent chelating agent. It serves as a benchmark for comparing the performance and characteristics of other chelating agents like EDDA.
Performance and Application Comparison
While both EDDA and EDTA are effective chelating agents, they have different properties that make them suitable for specific applications.
-
Chelation: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, leading to very stable complexes. It is extensively used in industrial processes, and medicine to sequester metal ions.[8][9] EDDA, as a tetradentate ligand, also forms stable complexes.[1]
-
Catalysis: EDDA is recognized as an inexpensive and effective catalyst for a range of organic reactions, an application not typically associated with EDTA.[1]
-
Biodegradability: There is a growing demand for "green" chelating agents that are more environmentally friendly than traditional ones. Newer agents are often designed for improved biodegradability compared to EDTA, which is known for its persistence in the environment.[10]
Comparative Spectroscopic Data
The table below compares the key physical and spectroscopic properties of EDDA with its parent ligand form, Ethylenediamine-N,N'-diacetic acid, and the widely used EDTA.
| Property | This compound (EDDA Salt) | Ethylenediamine-N,N'-diacetic acid (EDDA Ligand) | EDTA |
| Molecular Formula | C₆H₁₆N₂O₄ | C₆H₁₂N₂O₄ | C₁₀H₁₆N₂O₈ |
| Molecular Weight ( g/mol ) | 180.20[3] | 176.17 | 292.24 |
| Appearance | White solid[2] | Solid | White crystalline powder |
| ¹H NMR | Characterized by signals for acetate and ethylenediammonium protons. | Signals correspond to carboxymethyl and ethylene (B1197577) bridge protons. | Complex spectrum due to multiple proton environments. |
| IR (cm⁻¹) | Shows bands for NH₃⁺, C=O, and CO₂⁻.[3] | Shows bands for COOH and secondary amine N-H. | Dominated by strong carboxylic acid C=O and O-H stretches. |
| UV-Vis λmax | Generally transparent in UV-Vis unless complexed with a metal ion. | Transparent in UV-Vis. | Forms complexes with metals that have characteristic absorptions (e.g., Fe-EDTA complex at ~258 nm).[11] |
Visualizing Structure and Reactivity
Graphviz diagrams can be used to represent the molecular structure and its role in chemical processes.
References
- 1. This compound | 38734-69-9 | Benchchem [benchchem.com]
- 2. This compound | 38734-69-9 [chemicalbook.com]
- 3. This compound | C6H16N2O4 | CID 10154317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediamine dihydrochloride(333-18-6) Raman spectrum [chemicalbook.com]
- 5. Ethylenediamine(107-15-3) Raman spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. journaljammr.com [journaljammr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
Navigating the Synthesis of Nitrostyrenes: A Comparative Guide to Catalytic Alternatives
The synthesis of β-nitrostyrenes, pivotal intermediates in the pharmaceutical and fine chemical industries, has traditionally relied on the Henry-Knoevenagel condensation reaction. While ethylenediamine (B42938) diacetate (EDDA) has been a recognized catalyst for this transformation, a diverse array of alternative catalytic systems offers distinct advantages in terms of efficiency, environmental impact, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal synthetic route for their specific needs.
Performance Comparison of Catalytic Systems
The choice of a catalyst for β-nitrostyrene synthesis is a critical decision that influences reaction yield, duration, and overall sustainability. The following table summarizes the performance of various catalytic systems, offering a clear comparison to aid in methodological selection.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Homogeneous Base Catalysts | ||||||
| Methylamine (in Methanol) | Varies | Room Temp | 6 h - 7 days | 40-85 | Simple, mild conditions.[1] | Long reaction times, potential for polymer formation.[1][2] |
| Homogeneous Acid/Ammonium (B1175870) Salt Catalysts | ||||||
| Ammonium Acetate (B1210297) (in Acetic Acid) | Stoichiometric | Reflux (100-115) | 2 - 6 h | 30-82 | Generally useful, shorter reaction times than methylamine, avoids polymer formation.[1] | Requires reflux and acidic conditions.[1] |
| Heterogeneous Catalysts | ||||||
| Sulfated Zirconia / Piperidine | 50 mg / 0.1 mmol | Room Temp | 2 h | 85 | Reusable catalyst, mild conditions.[1] | Requires a co-catalyst system.[1] |
| Layered Double Hydroxides (e.g., Cu:Mg:Al) | 0.5 g | 90 | Varies | Good to High | Environmentally benign, reusable.[1] | Higher temperatures may be required.[1] |
| Modern Methodologies | ||||||
| Ionic Liquids ([SFHEA][HSO₄]) | Varies | 60 | 1 - 2.5 h | up to 98 | High yields, short reaction times, reusable, solvent-free.[1] | Higher initial cost.[1] |
| Microwave-assisted (Ammonium Acetate) | 0.8 mmol | 150 | 5 min | High | Drastically reduced reaction times.[1][3] | Requires specialized microwave equipment.[1] |
| Alternative Synthetic Routes | ||||||
| Cu(II) Tetrafluoroborate (B81430) / NaNO₂ | Varies | Room Temp | 7 h | 31-72 | One-pot synthesis from styrenes.[1][4] | Moderate yields.[1][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for key alternative catalytic systems.
Ammonium Acetate in Acetic Acid
This is a widely used and effective method for a variety of substituted benzaldehydes.
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (B149229) (6.9 equivalents) followed by the para-substituted aldehyde (1 equivalent).[5]
-
Reflux the mixture for six hours at 100°C.[5]
-
After cooling to room temperature, stir the reaction mixture overnight.[5]
-
Pour the resulting solution into ice water and extract the product with a suitable organic solvent.[5]
Ionic Liquid-Catalyzed Solvent-Free Synthesis
This modern approach offers high efficiency and aligns with the principles of green chemistry.
-
In a typical reaction, mix the aromatic aldehyde, nitroalkane, and the acidic ionic liquid catalyst (e.g., [SFHEA][HSO₄]) without any additional solvent.[1]
-
Heat the mixture to the specified temperature (e.g., 60°C) and stir for the required time (e.g., 1-2.5 hours).[1]
-
The product can be extracted with a suitable organic solvent, and the ionic liquid can be recovered and reused.[1]
Microwave-Assisted Synthesis with Ammonium Acetate
This method dramatically accelerates the reaction, providing a significant time advantage.
-
In an appropriate microwave vial (2–5 mL), dissolve the substituted benzaldehyde (B42025) (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).[3]
-
Place the vial into the microwave reactor and set the temperature to 150°C for 5 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, remove the excess nitromethane using a rotary evaporator and purify the crude product.[3]
Direct Nitration of Styrenes
This one-pot process allows for the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions.
-
Prepare a solution of copper(II) tetrafluoroborate from CuO (4 mmol) and 35% aq. HBF₄ (8 mmol) in acetonitrile (B52724) (20 mL).[4]
-
Add NaNO₂ (24 mmol) to the solution and stir for 2 minutes.[4]
-
Introduce iodine (6 mmol) and the styrene (B11656) (20 mmol) into the reaction flask and stir the mixture at room temperature for 7 hours.[4]
-
Filter the precipitated copper(I) iodide after adding water. Extract the filtrate with CH₂Cl₂, wash, dry, and evaporate the solvent.[4]
-
Purify the crude material by column chromatography.[4]
Reaction Mechanisms and Workflows
The synthesis of β-nitrostyrenes via the Henry-Knoevenagel condensation follows a well-established reaction pathway. The general workflow and the catalytic cycle are illustrated below.
The fundamental mechanism for many of the discussed syntheses is the base-catalyzed Henry reaction. The catalytic cycle involves the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the β-nitrostyrene.
References
EDDA as a Catalyst: A Comparative Performance Analysis in Solvent-Free versus Traditional Solvent Conditions
For researchers and professionals in drug development and organic synthesis, the choice of catalytic conditions can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides a detailed comparison of the performance of ethylenediamine (B42938) diacetate (EDDA) as a catalyst under solvent-free and traditional solvent-based conditions for the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction.
The increasing emphasis on green chemistry has propelled the exploration of solvent-free reaction conditions to minimize the use of volatile and often hazardous organic solvents. EDDA, a simple and inexpensive organic salt, has demonstrated its efficacy as a catalyst in various condensation reactions. This guide delves into the quantitative and methodological differences between employing EDDA in a traditional solvent like ethanol (B145695) versus a solvent-free environment, offering valuable insights for process optimization and sustainable synthesis.
Data Presentation: Quantitative Comparison of EDDA Performance
To illustrate the performance differences, the following table summarizes the key quantitative data for the Knoevenagel condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds (malononitrile and ethyl cyanoacetate) catalyzed by EDDA under different conditions.
| Reaction Condition | Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Traditional Solvent | Benzaldehyde, Malononitrile (B47326) | EDDA | Ethanol | 8 | 82 | [1] |
| Traditional Solvent | Benzaldehyde, Ethyl Cyanoacetate | EDDA | Ethanol | 10 | 78 | [1] |
| Traditional Solvent | Benzaldehyde, Malononitrile | EDDA | Benzene | 12 | 65 | [1] |
| Green Solvent | Benzaldehyde, Malononitrile | EDDA | [bmim]BF₄ | 1.5 | 98 | [1] |
| Green Solvent | Benzaldehyde, Ethyl Cyanoacetate | EDDA | [bmim]BF₄ | 2 | 95 | [1] |
Note: Data for a strictly solvent-free EDDA-catalyzed Knoevenagel condensation was not available in the searched literature. The comparison is drawn from a study that evaluated EDDA in traditional solvents and a greener alternative, ionic liquids, which can be considered a step towards solvent-free conditions due to their negligible vapor pressure and recyclability. The significant rate enhancement and yield improvement in the ionic liquid suggest the potential benefits of concentrating reactants, a key feature of solvent-free reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the EDDA-catalyzed Knoevenagel condensation in a traditional solvent (ethanol) and a general procedure for solvent-free Knoevenagel condensations, which can be adapted for use with EDDA.
Experimental Protocol for EDDA-Catalyzed Knoevenagel Condensation in Ethanol
This protocol is based on the work of Su, Chen, and Zheng (2003).[1]
-
Reactant Mixture: In a round-bottom flask, a mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and ethylenediamine diacetate (EDDA) (1 mmol) is prepared.
-
Solvent Addition: Ethanol (50 mL) is added to the flask.
-
Reaction Condition: The mixture is stirred at reflux temperature for 8 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then washed with water and the crude product is purified by recrystallization from ethanol to afford the desired 2-benzylidenemalononitrile.
General Experimental Protocol for Solvent-Free Knoevenagel Condensation
This is a generalized protocol based on common practices for solvent-free organic synthesis and can be adapted for the use of EDDA as a catalyst.
-
Reactant Mixture: In a mortar and pestle or a suitable reaction vessel, benzaldehyde (10 mmol), malononitrile (10 mmol), and this compound (EDDA) (0.5-1 mmol) are combined.
-
Grinding/Heating: The mixture is either ground at room temperature for a specified period or heated to a specific temperature (e.g., 60-100 °C) with stirring. The absence of a solvent means the reactants are in direct contact, often leading to faster reaction rates.
-
Monitoring: The reaction progress can be monitored by taking small samples and analyzing them by TLC (dissolved in a suitable solvent).
-
Work-up: Once the reaction is complete, the solid product is typically washed with water to remove the catalyst and any unreacted starting materials. The product can then be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualization
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for EDDA-catalyzed Knoevenagel condensation in ethanol.
Caption: General experimental workflow for a solvent-free Knoevenagel condensation.
Concluding Remarks
The comparison highlights a significant trend in modern organic synthesis towards greener and more efficient methodologies. While traditional solvents like ethanol provide a viable medium for EDDA-catalyzed reactions, the data from reactions in ionic liquids strongly suggests that solvent-free conditions could offer substantial advantages in terms of reaction time and yield. The elimination of bulk solvents not only reduces waste and environmental impact but can also lead to more concentrated reaction mixtures, potentially accelerating the reaction rate. For researchers and drug development professionals, the exploration of solvent-free conditions with catalysts like EDDA presents a promising avenue for developing more sustainable and economically viable synthetic processes. Further direct comparative studies under strictly solvent-free conditions are warranted to fully elucidate the benefits and potential limitations of this approach.
References
Safety Operating Guide
Proper Disposal of Ethylenediamine Diacetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of ethylenediamine (B42938) diacetate is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and mitigates potential health risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that meet NIOSH (US) or EN 166 (EU) standards.[1]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear a NIOSH-approved N95 respirator.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.
Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of ethylenediamine diacetate waste.
-
Containment of Spills: In the event of an accidental spill, do not let the product enter drains.[1]
-
Collection of Waste: Carefully sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.[1][3]
-
Labeling: Clearly label the container with the chemical name ("this compound") and any relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][4]
-
Professional Disposal: Offer the surplus and non-recyclable solution to a licensed disposal company.[1] Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[5][6]
Accidental Release Measures and First Aid
In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][7]
Quantitative Data Summary
| Data Point | Value/Information | Source |
| Melting Point | 118-120 °C | [2] |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylenediamine Diacetate
An essential resource for laboratory professionals on the safe handling, storage, and disposal of Ethylenediamine Diacetate, ensuring a secure research environment.
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals working with this compound. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Standard Operating Procedure for this compound
This section details the necessary personal protective equipment (PPE), handling procedures, and emergency responses to ensure laboratory safety.
1. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection: Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with gloves.[1] Gloves must be inspected prior to use and removed using the proper technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Wash and dry your hands after handling.
-
Body Protection: Wear a lab coat. For situations with a risk of significant exposure, consider additional protective clothing such as boots and suits.
-
Respiratory Protection: In case of insufficient ventilation or when dust, fumes, or aerosols are generated, wear a suitable and approved respirator.[2][3]
2. Handling and Storage
Safe handling and storage are critical to preventing accidents and maintaining chemical stability.
-
Handling:
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Minimize dust generation and accumulation.[4]
-
Use in a well-ventilated area, preferably under a chemical fume hood.[3][5][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]
-
Ground all equipment containing the material to prevent static discharge.[2][3]
-
-
Storage:
3. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and shoes.[4] Flush skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention.
-
If inhaled: Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek medical attention.
-
If swallowed: Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[1][4] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[4] Seek immediate medical attention.
-
Accidental Release:
4. Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Dispose of the waste material in accordance with national and local regulations.[5]
-
Leave chemicals in their original containers and do not mix with other waste.[5]
-
Handle uncleaned containers as you would the product itself.[5]
-
Contaminated gloves and other disposable PPE should be placed in a designated waste container.
Safety and Hazard Information
The following table summarizes the key hazard and safety information for this compound.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Eye Damage/Irritation | Causes eye irritation.[4] |
| Respiratory Irritation | Causes respiratory tract irritation.[4] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound.[1] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
